Methyl 6-chloro-1H-indole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloro-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXHUOUZHKUEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694620 | |
| Record name | Methyl 6-chloro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-57-0 | |
| Record name | Methyl 6-chloro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and properties of Methyl 6-chloro-1H-indole-4-carboxylate
An In-depth Technical Guide to Methyl 6-chloro-1H-indole-4-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Strategic Importance of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry and drug development.[1] Its unique electronic properties and ability to participate in various biological interactions, particularly hydrogen bonding and π-stacking, have cemented its status as a core component of numerous natural products and synthetic drugs.[1] Within this vast chemical space, this compound emerges as a strategically important building block. The presence of a chlorine atom at the 6-position and a methyl carboxylate group at the 4-position provides orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide offers a senior application scientist's perspective on the synthesis, characterization, and strategic utility of this versatile intermediate for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is foundational to its application in synthesis and biological screening. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈ClNO₂ | - |
| Molecular Weight | 209.63 g/mol | Calculated |
| Appearance | Expected to be a white to off-white or pale yellow solid | Analogy to similar compounds[2] |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, DMF, and DMSO | General chemical principles |
| Melting Point | Not reported; expected to be a solid with a defined melting point | - |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons. The N-H proton would appear as a broad singlet downfield (>11 ppm). The aromatic protons on the indole ring system would appear in the aromatic region (approx. 7.0-8.0 ppm), with coupling patterns dictated by their positions. The methyl ester protons (-OCH₃) would be a sharp singlet around 3.9 ppm.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum would display ten unique signals. The carbonyl carbon of the ester would be the most downfield signal (approx. 167 ppm). The aromatic carbons would resonate in the 100-140 ppm range, and the methyl carbon of the ester would appear upfield (approx. 52 ppm).[3]
-
IR (KBr, cm⁻¹): Key vibrational bands would include a sharp peak around 3300-3400 cm⁻¹ for the N-H stretch, a strong carbonyl (C=O) stretch from the ester at approximately 1700 cm⁻¹, and C-Cl stretching vibrations in the fingerprint region.
-
Mass Spectrometry (ESI-MS): The mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 210.0, along with a characteristic isotopic pattern ([M+2]+H)⁺ at m/z 212.0 with an intensity of approximately one-third of the main peak, confirming the presence of a single chlorine atom.
Synthesis of this compound
The synthesis of this target molecule can be approached through a logical, multi-step sequence. The most common and robust strategies involve the initial construction of the indole core, followed by esterification. The Fischer indole synthesis is a classic and highly effective method for creating the indole ring system.
Conceptual Synthetic Pathway
The overall strategy involves two primary transformations:
-
Fischer Indole Synthesis: Formation of the 6-chloro-1H-indole-4-carboxylic acid core from a substituted phenylhydrazine and a pyruvate derivative.
-
Fischer-Speier Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester under acidic conditions.[4][5]
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Chloro-1H-indole-4-carboxylic acid via Fischer Indole Synthesis
This step constructs the core indole scaffold. The causality behind this choice lies in its reliability for generating substituted indoles from readily available starting materials.
-
Preparation of (4-Chloro-2-methylphenyl)hydrazine:
-
To a cooled (0-5 °C) solution of 4-chloro-2-methylaniline in concentrated hydrochloric acid, add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Maintain the temperature below 5 °C. The use of low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.
-
The resulting diazonium salt solution is then slowly added to a solution of tin(II) chloride (SnCl₂) in concentrated HCl. The SnCl₂ acts as a reducing agent to convert the diazonium salt to the corresponding hydrazine hydrochloride, which precipitates from the solution.
-
The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and neutralized with a base (e.g., NaOH or NaHCO₃) to yield the free hydrazine base.
-
-
Cyclization Reaction:
-
The prepared (4-chloro-2-methylphenyl)hydrazine is mixed with sodium pyruvate in a suitable acidic medium, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.
-
The mixture is heated (typically 80-110 °C) to first form the hydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement (the key step of the Fischer indole synthesis), followed by aromatization to form the indole ring.
-
After the reaction is complete (monitored by TLC), the mixture is cooled and poured onto ice water to precipitate the crude product.
-
The solid 6-chloro-1H-indole-4-carboxylic acid is collected by filtration, washed thoroughly with water to remove the acid catalyst, and dried. It can be purified further by recrystallization if necessary.
-
Step 2: Synthesis of this compound via Fischer Esterification
This classic method is chosen for its simplicity and effectiveness, especially when the alcohol (methanol) can be used as the solvent to drive the reaction equilibrium towards the product.[4][5][7]
-
Reaction Setup:
-
Suspend the crude or purified 6-chloro-1H-indole-4-carboxylic acid in a large excess of methanol (MeOH).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture. Other acid catalysts like dry HCl gas can also be used.[7] The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[5]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux for several hours (typically 4-12 hours). The progress of the reaction should be monitored by TLC by observing the disappearance of the starting carboxylic acid spot. Using the alcohol as the solvent ensures a high concentration of the nucleophile, pushing the reversible reaction to completion, according to Le Châtelier's principle.[5]
-
-
Work-up and Purification:
-
After cooling to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an end product but a versatile intermediate. Its value lies in the distinct reactivity of its functional groups, which allows for diversification and the creation of compound libraries for screening. The indole scaffold itself is a key feature in many approved drugs for conditions ranging from migraines to cancer.[1]
Key Reactive Sites for Further Functionalization:
-
Indole Nitrogen (N1): The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH) and alkylated or arylated to introduce substituents that can modulate properties like solubility, metabolism, and target binding.
-
C3 Position: This position is nucleophilic and susceptible to electrophilic substitution, allowing for the introduction of various functional groups.
-
Ester Group (C4): The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted into amides, a common functional group in drug molecules, via coupling reactions (e.g., with EDC/HOBt).
-
Chloro Group (C6): The chlorine atom can be substituted or used as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the installation of complex aryl or alkyl groups to explore new regions of chemical space. This is a powerful strategy for lead optimization.[8]
Caption: Role of the indole intermediate in a drug discovery workflow.
Conclusion
This compound represents a quintessential example of a high-value intermediate in contemporary drug discovery. Its synthesis is achievable through established and scalable chemical transformations. The true power of this molecule is realized in its capacity for controlled, site-selective modifications, which provides medicinal chemists with a robust platform for generating novel chemical entities. By leveraging the reactivity of its distinct functional groups, research organizations can efficiently build and screen compound libraries, accelerating the journey from a chemical starting point to a potential therapeutic candidate.
References
- Vertex AI Search. (n.d.). Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate.
- Raju, G.N., Sai, K.B., Naveen, K.T., & Nadendla, R.R. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(4), 437-441.
- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
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Alper, P. B., & Nguyen, K. T. (2003). Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(5), 2051–2053. Retrieved from [Link]
- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
- Magna-Tech Electronic. (n.d.). Methyl 1H-indole-3-carboxylate.
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Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
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Sun, C., et al. (2014). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 57(4), 1546–1567. Retrieved from [Link]
- News-Medical.net. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis.
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LibreTexts Chemistry. (2023). Fischer Esterification. Retrieved from [Link]
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Barthel, A., et al. (2007). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Archiv der Pharmazie, 340(11), 585-591. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 6-chloro-1H-indole-4-carboxylate Derivatives and Analogs
Foreword: Unlocking the Therapeutic Potential of the Indole Scaffold
The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and structural versatility allow for a wide range of chemical modifications, leading to compounds with diverse biological activities.[3] This guide focuses on a specific, yet highly promising, class of indole derivatives: those derived from the methyl 6-chloro-1H-indole-4-carboxylate core. The strategic placement of a chlorine atom at the C6-position and a carboxylate group at the C4-position provides a unique starting point for the development of novel therapeutic agents.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the rationale behind synthetic strategies, the nuances of structure-activity relationships (SAR), and the practicalities of experimental execution. We will explore the synthesis of the core scaffold, strategies for its derivatization, and the biological evaluation of the resulting analogs, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents.
I. The Core Scaffold: Synthesis of this compound
The efficient synthesis of the central scaffold is the cornerstone of any drug discovery program based on a particular chemical series. For this compound, several classical indole syntheses can be adapted, with the Reissert and Leimgruber-Batcho methods being particularly relevant due to their tolerance for a variety of substituents on the aniline or nitrotoluene precursors.
The Reissert Indole Synthesis: A Viable Route
The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[4][5] This method is particularly advantageous for the synthesis of indole-2-carboxylic acids, which can be subsequently esterified. A closely related analog, ethyl 5-chloro-4-fluoroindole-2-carboxylate, has been successfully synthesized using this approach, demonstrating its feasibility for producing halogenated indole carboxylates.[6]
Conceptual Workflow for Reissert Synthesis:
Caption: Reissert synthesis conceptual workflow.
The Leimgruber-Batcho Indole Synthesis: A High-Yielding Alternative
The Leimgruber-Batcho indole synthesis is another powerful method that proceeds from o-nitrotoluenes.[7][8] It involves the formation of an enamine from the o-nitrotoluene, followed by reductive cyclization. This method is known for its high yields and mild reaction conditions, making it a popular choice in industrial settings.[9][10]
Experimental Protocol: Leimgruber-Batcho Synthesis of a Related Indole
The following is a generalized protocol based on the synthesis of 4-benzyloxyindole, which can be adapted for this compound by starting with the appropriately substituted nitrotoluene.[11]
Step 1: Enamine Formation
-
To a solution of the starting o-nitrotoluene (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the mixture at reflux under a nitrogen atmosphere for 3 hours.
-
Cool the reaction to room temperature and remove the volatile components under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and add methanol to induce crystallization.
-
Collect the crystalline enamine by filtration and wash with cold methanol.
Step 2: Reductive Cyclization
-
To a stirred solution of the enamine (1.0 eq) in a 1:1 mixture of THF and methanol, add Raney nickel (catalytic amount).
-
Carefully add hydrazine hydrate (85%, 1.5 eq) portion-wise. An exotherm and gas evolution will be observed.
-
Maintain the reaction temperature between 45-50°C for 3 hours.
-
After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the resulting indole by chromatography or recrystallization.
II. Derivatization Strategies: Building a Chemical Library
With the core scaffold in hand, the next phase involves systematic chemical modifications to explore the structure-activity relationship. The this compound offers several handles for derivatization: the indole nitrogen (N1), the C2 and C3 positions of the pyrrole ring, the C5 and C7 positions of the benzene ring, and the C4-carboxylate group.
N-Alkylation and N-Arylation
The indole nitrogen can be readily alkylated or arylated to introduce a variety of substituents.
Experimental Protocol: N-Alkylation of an Indole
This protocol is a general method for the N-alkylation of indoles.[12]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a suspension of sodium hydride in anhydrous DMF at 0°C, add a solution of the indole in DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0°C and add the alkyl halide dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Modification of the C4-Carboxylate Group
The methyl ester at the C4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides.
Experimental Protocol: Amide Coupling
This protocol utilizes HBTU as a coupling agent for the efficient formation of amides.[13]
Materials:
-
6-chloro-1H-indole-4-carboxylic acid (hydrolyzed from the methyl ester)
-
Amine (1.1 eq)
-
HBTU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add the amine, HBTU, and DIPEA.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until completion as indicated by TLC.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography.
Cross-Coupling Reactions at the C6-Chloro Position
The chlorine atom at the C6-position provides an opportunity for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.[14][15]
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling conceptual workflow.
III. Biological Evaluation and Structure-Activity Relationships
The therapeutic potential of the synthesized derivatives is assessed through a battery of biological assays. The choice of assays is guided by the intended therapeutic application.
Anticancer Activity
Indole derivatives have shown significant promise as anticancer agents, targeting various cellular pathways.[3]
3.1.1. Cytotoxicity Screening
The initial evaluation of anticancer potential involves determining the cytotoxicity of the compounds against a panel of cancer cell lines. The MTT assay is a commonly used colorimetric assay for this purpose.[16]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7) and a normal cell line (e.g., MRC-5)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
3.1.2. Mechanism of Action: Tubulin Polymerization Inhibition
Many indole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization, often by binding to the colchicine site.[17][18][19]
3.1.3. Mechanism of Action: Kinase Inhibition and Signaling Pathways
Indole compounds have been shown to inhibit various protein kinases, such as those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[20][21][22][23][24]
Conceptual Diagram of PI3K/Akt/mTOR Signaling Pathway Inhibition:
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution on the Indole Nitrogen (N1): Methyl substitution at the N1 position has been shown to significantly enhance the anticancer activity of some indole derivatives, in some cases by as much as 60-fold.[3]
-
Halogenation: The presence and position of halogen substituents on the indole core or on appended aryl rings can significantly impact cytotoxicity. In a related series of quinolones, the introduction of halogens on an N-phenyl ring was crucial for activity.[25]
-
Side Chains: The nature of the substituent at various positions can influence the potency and selectivity of the compounds. For example, in a series of arylthioindoles, a 4-chloro substituent on the indole ring resulted in potent inhibition of tubulin assembly.[17]
Quantitative Data Summary: Cytotoxicity of Indole Derivatives
| Compound ID | Core Scaffold | R1 (N1-substituent) | R2 (C4-substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical 1 | 6-chloro-1H-indole | H | -COOCH3 | HCT-116 | >50 | N/A |
| Hypothetical 2 | 6-chloro-1H-indole | -CH2-Ph | -COOCH3 | HCT-116 | 15.2 | N/A |
| Hypothetical 3 | 6-chloro-1H-indole | -CH3 | -CONH-Ph | HCT-116 | 2.5 | N/A |
| Hypothetical 4 | 6-chloro-1H-indole | -CH3 | -CONH-(4-F-Ph) | HCT-116 | 1.8 | N/A |
| Hypothetical 5 | 6-phenyl-1H-indole | -CH3 | -CONH-(4-F-Ph) | HCT-116 | 5.6 | N/A |
This table presents hypothetical data for illustrative purposes, based on general SAR trends observed in the literature.
Anti-inflammatory Activity
Indole derivatives, including the well-known NSAID indomethacin, have long been recognized for their anti-inflammatory properties.[26] Newer derivatives are being investigated for their ability to inhibit key inflammatory mediators like TNF-α and IL-6.[27]
SAR Insights for Anti-inflammatory Activity:
-
Hydrazide Moiety: The incorporation of a hydrazide or related functionality can significantly contribute to anti-inflammatory activity.[2]
-
Substituents on Aryl Rings: The nature and position of substituents on aryl rings appended to the indole core can modulate the potency. For example, methoxy and nitro groups on a phenyl ring have been shown to influence activity.[2]
Antimicrobial Activity
The indole scaffold is also a promising starting point for the development of new antimicrobial agents to combat drug-resistant pathogens.[9]
SAR Insights for Antimicrobial Activity:
-
Lipophilicity: The overall lipophilicity of the molecule often plays a crucial role in its ability to penetrate bacterial cell membranes.
-
Specific Substituents: In a series of 2-(amino)quinazolin-4(3H)-one derivatives, a 7-chloro substituent was found to enhance antibacterial activity against both S. aureus and MRSA.[28]
IV. Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its strategic functionalization allows for the fine-tuning of physicochemical properties and biological activity, leading to potent and selective inhibitors of various biological targets. The synthetic routes and derivatization strategies outlined in this guide provide a solid foundation for the generation of diverse chemical libraries.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms of Action: While targets like tubulin and the PI3K/Akt pathway are well-established, further investigation into other potential molecular targets will broaden the therapeutic applications of these compounds.
-
Optimization of Pharmacokinetic Properties: In addition to potency, the development of derivatives with favorable ADME (absorption, distribution, metabolism, and excretion) properties is crucial for their translation into clinical candidates.
-
Exploration of New Therapeutic Areas: While this guide has focused on cancer, inflammation, and infectious diseases, the inherent versatility of the indole scaffold suggests that derivatives of this compound may also find utility in other areas, such as neurodegenerative and cardiovascular diseases.
By combining rational drug design, efficient synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this exciting class of compounds can be realized.
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Fatahala, S. S., Khedr, M. A., & Mohamed, M. S. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica, 64(4), 865-876. Available from: [Link]
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Zhang, H., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Tetrahedron Letters, 58(23), 2263-2266. Available from: [Link]
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Singh, G., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Acta Pharmaceutica Sinica B, 12(7), 2913-2940. Available from: [Link]
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Hergenrother, P. J., et al. (2016). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Infectious Diseases, 2(11), 747-755. Available from: [Link]
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Wang, Y., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5451-5467. Available from: [Link]
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Leoni, A., et al. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 59(17), 7904-7918. Available from: [Link]
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Leimgruber, W., & Batcho, A. D. (1971). A new and efficient synthesis of indoles. Journal of the American Chemical Society, 93(24), 6492-6494. Available from: [Link]
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Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. Available from: [Link]
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Kim, S., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(19), 6523. Available from: [Link]
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Raju, G.N., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of basic and applied Research, 2(4), 437-441. Available from: [Link]
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Campanini-Salinas, J., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Antibiotics, 10(7), 841. Available from: [Link]
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Adhikary, A., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1013. Available from: [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Indole Derivatives: From Classic Reactions to Modern Catalytic Frontiers
Abstract
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its prevalence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental biological importance.[3][4] This guide provides an in-depth exploration of the synthetic strategies employed to access this privileged scaffold, designed for researchers, scientists, and professionals in drug development. We will traverse the landscape of indole synthesis, from the foundational named reactions that have defined the field for over a century to the cutting-edge, transition-metal-catalyzed methods that currently drive innovation. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into both the construction of the indole core and its subsequent functionalization, which is critical for the discovery of novel, biologically active derivatives.[5][6]
The Enduring Significance of the Indole Scaffold
The indole ring system is one of the most important heterocyclic structures in medicinal chemistry, frequently appearing in the architecture of bioactive compounds.[7] Its unique electronic properties and the ability of the N-H proton to act as a hydrogen bond donor allow it to interact with a wide range of biological targets.[6] This versatility has led to the development of numerous indole-containing drugs, including the anti-inflammatory agent Indomethacin, the anti-migraine triptan class of drugs, and the anticancer alkaloid Vincristine.[3][4][8] The ongoing discovery of new indole alkaloids with potent pharmacological activities continually fuels the demand for innovative and efficient synthetic methodologies.[9][10] Consequently, the development of novel methods for the precise and controlled synthesis of substituted indoles remains a highly active and competitive area of chemical research.[11]
Foundational Pillars: Classic Indole Syntheses
The construction of the indole core has been a subject of study for well over a century, leading to several robust and time-honored named reactions. Understanding these methods is crucial as they form the basis for many modern synthetic strategies.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most recognized and widely used method for indole synthesis.[12][13] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[14][15] The choice of acid catalyst is critical and can range from Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid to Lewis acids such as zinc chloride (ZnCl₂).[12][16]
Causality of the Mechanism: The reaction's ingenuity lies in a key[17][17]-sigmatropic rearrangement. After formation and protonation of the enamine tautomer of the hydrazone, the weak N-N bond cleaves as a new C-C bond is formed, effectively constructing the core of the indole ring in a single, irreversible electrocyclic step.[13][15] Subsequent cyclization and elimination of ammonia yield the aromatic indole.
Caption: Mechanism of the Fischer Indole Synthesis.
The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[18][19] While historically significant, its application can be limited by the harsh reaction conditions (typically heating) and potential for unpredictable regiochemistry.[20][21] The reaction proceeds through the initial formation of an α-arylaminoketone intermediate, which then undergoes an electrophilic cyclization followed by dehydration to furnish the 2-aryl-indole product.[19][21]
The Reissert Indole Synthesis
The Reissert synthesis provides an alternative route starting from o-nitrotoluene and diethyl oxalate.[22][23] The initial step is a base-catalyzed condensation to form ethyl o-nitrophenylpyruvate.[24] This intermediate then undergoes a reductive cyclization, typically using reagents like zinc in acetic acid or sodium dithionite, where the nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent ketone.[22][25] The resulting indole-2-carboxylic acid can then be decarboxylated upon heating to yield the parent indole.[24]
The Modern Era: Transition Metal-Catalyzed Strategies
Modern synthetic chemistry has been revolutionized by the advent of transition metal catalysis, which offers milder reaction conditions, broader functional group tolerance, and novel bond disconnections for indole synthesis.
Palladium-Catalyzed Annulations
Palladium catalysis is a powerful tool for constructing the indole nucleus.[26] The Larock indole synthesis , for example, is a heteroannulation reaction that couples an ortho-iodoaniline with a disubstituted alkyne using a Pd(0) catalyst to generate 2,3-disubstituted indoles.[27] The catalytic cycle involves oxidative addition of the Pd(0) catalyst into the C-I bond, coordination and migratory insertion of the alkyne, and subsequent intramolecular C-N bond formation via reductive elimination.[27]
Another significant advancement is the Buchwald modification of the Fischer synthesis, which uses a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of accessible starting materials.[12][28]
Caption: A simplified catalytic cycle for Pd-catalyzed indole synthesis.
The Atom-Economical Frontier: Direct C-H Functionalization
One of the most powerful modern strategies for generating novel derivatives is the direct functionalization of C-H bonds on a pre-formed indole scaffold.[29] This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. However, a significant challenge is controlling the site selectivity of the reaction, as the indole ring possesses multiple C-H bonds with different reactivities.[30][31]
-
C2 and C3 Positions: The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and thus the most common site for electrophilic substitution. If C3 is blocked, functionalization often occurs at the C2 position.[29]
-
C4-C7 Positions (Benzene Core): Functionalizing the less reactive benzenoid C-H bonds is considerably more challenging.[31][32]
Success in this area often relies on the use of a directing group (DG) , which is temporarily installed on the indole nitrogen. The DG coordinates to a transition metal catalyst (e.g., Palladium, Rhodium) and delivers it to a specific, proximate C-H bond, enabling selective bond activation and functionalization at otherwise inaccessible positions like C7 or C4.[29][30][31]
Caption: Logical map of C-H bond reactivity on the indole scaffold.
Experimental Protocols and Data Presentation
Trustworthy and reproducible protocols are the bedrock of synthetic chemistry. The following sections provide a representative experimental workflow and a detailed procedure for a modern synthetic transformation.
General Experimental Workflow
The synthesis of a novel indole derivative follows a structured, multi-step process from reaction setup to final characterization.
Caption: A typical workflow for the synthesis and isolation of a target compound.
Protocol: Palladium-Catalyzed C-H Arylation at the C7 Position
This protocol describes a directed C-H functionalization, a key technique for accessing novel substitution patterns.
Reaction: C7-Arylation of N-pivaloylindole with 4-bromoanisole.
Self-Validating System:
-
Reaction Setup: To an oven-dried Schlenk tube is added N-pivaloylindole (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and ligand XPhos (0.1 mmol, 10 mol%). The tube is evacuated and backfilled with argon three times.
-
Reagent Addition: 4-Bromoanisole (1.2 mmol, 1.2 equiv.), K₂CO₃ (2.0 mmol, 2.0 equiv.), and anhydrous 1,4-dioxane (5 mL) are added via syringe under a positive pressure of argon.
-
Execution: The tube is sealed, and the reaction mixture is stirred vigorously at 110 °C for 18 hours. The reaction progress is monitored by taking aliquots and analyzing via TLC and LC-MS to confirm consumption of the starting material.
-
Workup: The reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite to remove inorganic salts and the palladium catalyst. The filtrate is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes gradient) to afford the C7-arylated product.
-
Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The final yield is calculated.
Data Presentation: Scope of a Synthetic Method
When developing a new method, it is crucial to demonstrate its scope. The following table illustrates typical data for a hypothetical cross-coupling reaction, showcasing its tolerance for various functional groups.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 7-(4-methoxyphenyl)-N-pivaloylindole | 85 |
| 2 | 4-Bromobenzonitrile | 7-(4-cyanophenyl)-N-pivaloylindole | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 7-(4-(trifluoromethyl)phenyl)-N-pivaloylindole | 81 |
| 4 | 3-Bromopyridine | 7-(pyridin-3-yl)-N-pivaloylindole | 65 |
Conclusion and Future Outlook
The synthesis of indole derivatives has evolved from classical, often harsh, named reactions to highly sophisticated and selective catalytic methodologies. The current frontier is dominated by the pursuit of efficiency and sustainability, with direct C-H functionalization leading the way in atom economy.[29] Future innovations will likely focus on the use of more earth-abundant metal catalysts, the development of enantioselective C-H functionalization reactions, and the integration of biocatalysis and flow chemistry to create even more efficient and environmentally benign pathways to these vital heterocyclic compounds.[33] For professionals in drug discovery, these advancements continuously expand the accessible chemical space, providing new tools to design and synthesize the next generation of indole-based therapeutics.[3][34]
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A Technical Guide to the Spectroscopic Characterization of Methyl 6-chloro-1H-indole-4-carboxylate
Molecular Structure and Spectroscopic Overview
Methyl 6-chloro-1H-indole-4-carboxylate possesses a core indole scaffold, substituted with a chlorine atom at the 6-position and a methyl carboxylate group at the 4-position. These substituents significantly influence the electronic environment of the indole ring, leading to a unique spectroscopic fingerprint. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects on the indole ring system.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and methyl carboxylate groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | ~ 8.5 - 9.0 | br s | - |
| H-7 | ~ 7.8 - 8.0 | d | ~ 1.0 - 2.0 |
| H-5 | ~ 7.5 - 7.7 | d | ~ 1.0 - 2.0 |
| H-2 | ~ 7.3 - 7.5 | t | ~ 2.5 - 3.0 |
| H-3 | ~ 6.8 - 7.0 | t | ~ 2.5 - 3.0 |
| OCH₃ | ~ 3.9 - 4.1 | s | - |
Causality of Predictions: The predictions are derived from the known ¹H NMR data of similar compounds like 6-chloro-3-methyl-1H-indole and various methyl indole carboxylates[1]. The downfield shift of the N-H proton is characteristic of indoles. The protons on the benzene ring (H-5 and H-7) are expected to be doublets due to meta-coupling, with their chemical shifts influenced by the adjacent chlorine and carboxylate groups. The protons on the pyrrole ring (H-2 and H-3) are anticipated to appear as triplets due to their coupling with each other. The methyl ester protons will be a sharp singlet in the upfield region.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The electron-withdrawing substituents will cause a downfield shift for the carbons they are directly attached to or are in close proximity to.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 165 - 170 |
| C-7a | ~ 135 - 138 |
| C-3a | ~ 128 - 132 |
| C-6 | ~ 125 - 128 |
| C-4 | ~ 123 - 126 |
| C-2 | ~ 120 - 123 |
| C-5 | ~ 118 - 121 |
| C-7 | ~ 110 - 113 |
| C-3 | ~ 100 - 105 |
| OCH₃ | ~ 50 - 55 |
Causality of Predictions: These predictions are based on the established ¹³C NMR chemical shifts of substituted indoles[1][2]. The carbonyl carbon of the ester is expected at the most downfield position. The quaternary carbons (C-3a, C-4, C-6, and C-7a) will have their chemical shifts influenced by their position within the bicyclic system and the attached substituents. The remaining aromatic carbons will appear in the typical region for indole rings, with their specific shifts determined by the electronic effects of the chlorine and carboxylate groups.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 209.02 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | 211.02 | Molecular ion with ³⁷Cl (approx. 32.5% of [M]⁺) |
| [M-OCH₃]⁺ | 178.00 | Loss of the methoxy group from the ester |
| [M-COOCH₃]⁺ | 150.01 | Loss of the entire methyl carboxylate group |
Causality of Predictions: The molecular formula of this compound is C₁₀H₈ClNO₂. The predicted molecular weight is approximately 209.63 g/mol . The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of about one-third of the molecular ion peak [M]⁺. The fragmentation pattern is predicted to involve the loss of the ester group functionalities.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Ionization:
-
ESI: For softer ionization, to primarily observe the molecular ion.
-
EI: For more extensive fragmentation, to aid in structural elucidation.
-
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass-to-charge ratio (m/z) of the detected ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak |
| C=O Stretch (Ester) | 1700 - 1725 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
| C-Cl Stretch | 700 - 800 | Medium |
Causality of Predictions: The predictions are based on well-established IR correlation tables and data from similar indole derivatives. The N-H stretch will be a prominent sharp peak. The strong absorption around 1700-1725 cm⁻¹ is a clear indicator of the ester carbonyl group. The aromatic C=C stretching vibrations and the C-O stretch of the ester will also be significant. The C-Cl stretch will appear in the fingerprint region. The IR and UV spectra of the parent compound, methyl indole-4-carboxylate, have been studied and provide a basis for these predictions[3].
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualization of Key Structural Relationships
To better understand the connectivity and spatial relationships within this compound, the following diagrams are provided.
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis, purification, and spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally related compounds, we have established a reliable set of expected spectroscopic data and outlined the necessary experimental protocols for its verification. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the unambiguous identification and characterization of this and other novel indole derivatives.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]
Sources
Introduction: The Strategic Value of Substituted Indoles in Medicinal Chemistry
An In-Depth Technical Guide to Methyl 6-chloro-1H-indole-4-carboxylate for Advanced Drug Discovery
The indole scaffold represents one of the most important heterocyclic systems in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure for targeting a wide array of biological targets. Within this class, this compound emerges as a key building block, offering medicinal chemists a strategic entry point for generating novel molecular entities. The presence of a chlorine atom at the 6-position and a methyl carboxylate at the 4-position provides distinct handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the core attributes, synthesis, characterization, and strategic applications of this valuable intermediate.
Core Molecular and Physical Attributes
A precise understanding of the fundamental properties of a chemical intermediate is paramount for its effective utilization in multi-step synthetic campaigns. The key attributes of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | [3] |
| Molecular Weight | 209.63 g/mol | [3] |
| CAS Number | 1082040-57-0 | [3] |
| MDL Number | MFCD11845461 | [3] |
| Purity (Typical) | ≥97% | [3] |
Synthetic Pathways and Mechanistic Considerations
The synthesis of functionalized indoles is a well-established field, with numerous named reactions available to the discerning chemist. While multiple routes to this compound can be envisaged, a common and effective approach often involves the construction of the indole ring from appropriately substituted aniline or nitroaromatic precursors. A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for this compound and its derivatives.
A frequently employed strategy is the palladium-catalyzed N-heteroannulation of 2-nitrostyrenes, which offers a flexible route to functionalized indoles.[4] This approach is valued for its relatively mild conditions and tolerance of various functional groups, which is crucial when working with multifunctional building blocks like the target compound.
Characterization and Quality Control: A Self-Validating System
The unambiguous structural confirmation and purity assessment of this compound are critical for its successful application in drug discovery, where impurities can lead to misleading biological data. A multi-technique approach is essential for a comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the core structure. The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. The carbon NMR will provide evidence for all ten carbon atoms in their distinct chemical environments.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) can further validate the elemental composition, providing strong evidence for the molecular formula C₁₀H₈ClNO₂.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. One would expect to observe characteristic absorption bands for the N-H stretch, the ester carbonyl (C=O) stretch, and C-Cl bond vibrations.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound.[1] By using a validated method, the percentage purity can be accurately quantified, ensuring the material meets the stringent requirements for use in sensitive biological assays.
Applications in Drug Discovery: A Versatile Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, and this compound serves as a versatile intermediate for accessing novel therapeutics. The strategic placement of the chloro and carboxylate groups opens up numerous avenues for derivatization.
Caption: Role of the intermediate in a typical drug discovery workflow.
-
Amide Library Synthesis: The methyl ester at the 4-position is readily converted to a carboxylic acid, which can then be coupled with a diverse range of amines to generate large amide libraries. This is a common strategy for exploring the SAR of this region of the molecule.
-
Cross-Coupling Reactions: The chlorine atom at the 6-position is a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space around the indole core.
-
N-Functionalization: The indole nitrogen can be alkylated or arylated to further modulate the compound's properties, including its lipophilicity, metabolic stability, and conformational preferences.[5]
The indole scaffold and its derivatives have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][6] The strategic modifications enabled by this compound allow for the fine-tuning of pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
Experimental Protocol: Amide Coupling
This protocol provides a representative example of how this compound can be elaborated into a library of amide derivatives, a common first step in a medicinal chemistry campaign.
Step 1: Hydrolysis of the Methyl Ester
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH ~2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-chloro-1H-indole-4-carboxylic acid.
Step 2: Amide Bond Formation
-
To a solution of 6-chloro-1H-indole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF), add an amide coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature to form the activated ester.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Perform an aqueous work-up, extract the product with an appropriate organic solvent, and purify by column chromatography or preparative HPLC to obtain the desired amide derivative.
Conclusion
This compound is a high-value chemical intermediate that provides a robust platform for the synthesis of novel and diverse libraries of indole-based compounds. Its well-defined structure and strategically placed functional groups allow for predictable and versatile chemical modifications. By leveraging established synthetic and analytical protocols, researchers in drug discovery can effectively utilize this building block to accelerate the identification and optimization of new therapeutic agents.
References
- 1. jbarbiomed.com [jbarbiomed.com]
- 2. benchchem.com [benchchem.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of Methyl 6-chloro-1H-indole-4-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Indole Scaffold and the Impact of Substitution
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively interact with a multitude of biological targets. The therapeutic landscape is rich with indole-containing drugs, spanning from anticancer agents like vincristine and vinblastine to cardiovascular and neurological medications.
The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents. Halogenation, in particular, is a widely employed strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The introduction of a chlorine atom at the 6-position of the indole ring, as seen in Methyl 6-chloro-1H-indole-4-carboxylate , offers a strategic advantage for several reasons. The chloro group can enhance binding affinity through halogen bonding, improve metabolic stability by blocking a potential site of oxidation, and influence the overall electronic distribution of the indole ring, thereby fine-tuning its interaction with target proteins.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role as a versatile intermediate in the synthesis of potent therapeutic agents. We will delve into its application in the development of direct activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis, and provide detailed, field-proven protocols for its synthesis and elaboration.
Core Application: A Building Block for Direct AMPK Activators
A prominent application of the 6-chloroindole scaffold is in the development of direct activators of AMP-activated protein kinase (AMPK). AMPK is a key cellular energy sensor that, when activated, orchestrates a metabolic switch from anabolic to catabolic pathways, thereby restoring cellular energy balance.[2] This mechanism has made AMPK a highly attractive therapeutic target for metabolic diseases such as type 2 diabetes and diabetic nephropathy.[3][4]
While the clinical candidate PF-06409577 is a 6-chloro-1H-indole-3-carboxylic acid derivative, the synthetic strategies and the structure-activity relationship (SAR) insights are highly pertinent to the utility of its 4-carboxylate isomer, this compound.[5][6] The 6-chloro substitution is often crucial for potent activity in this class of compounds.
Below, we outline a representative synthetic workflow illustrating how this compound can be utilized to synthesize a hypothetical AMPK activator, drawing upon established synthetic methodologies for this class of molecules.
Experimental Protocols
PART 1: Synthesis of the Core Intermediate: 6-chloro-1H-indole-4-carboxylic acid
The initial step in many synthetic routes is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is crucial as the carboxylic acid moiety can then be used in subsequent amide coupling reactions to introduce further diversity and target-specific functionalities.
Protocol 1: Hydrolysis of this compound
-
Objective: To hydrolyze the methyl ester of the starting material to the free carboxylic acid.
-
Reagents and Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (typically a 3:1 to 4:1 ratio).
-
Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 6-chloro-1H-indole-4-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
-
PART 2: Elaboration of the Core Intermediate: Amide Coupling
The carboxylic acid is a versatile handle for introducing a wide range of substituents via amide bond formation. This is a common strategy in medicinal chemistry to explore the structure-activity relationship of a compound series.[7]
Protocol 2: Amide Coupling of 6-chloro-1H-indole-4-carboxylic acid
-
Objective: To form an amide bond between the indole-4-carboxylic acid and a desired amine.
-
Reagents and Materials:
-
6-chloro-1H-indole-4-carboxylic acid (1.0 eq)
-
Amine of choice (1.1 eq)
-
Coupling agent: HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Lithium chloride (LiCl) solution (5% aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 6-chloro-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and the base (DIPEA or TEA, 3.0 eq).
-
Add the coupling agent (HATU or EDC/HOBt) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and finally with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Visualization of Synthetic Workflow
Caption: Synthetic pathway from the starting material to a target analog.
Structure-Activity Relationship (SAR) Insights
While direct SAR data for derivatives of this compound is not extensively published, we can extrapolate from related series of AMPK activators.[4]
-
6-Chloro Substituent: The presence of the chlorine atom at the 6-position is often critical for high potency. It is believed to engage in favorable interactions within the binding pocket of the AMPK enzyme.
-
Indole Core: The indole scaffold serves as a rigid and planar core, positioning the key interacting groups in the correct orientation for binding.
-
Carboxamide Moiety: The amide group, formed from the 4-carboxylic acid, provides a key hydrogen bonding interaction point. The nature of the substituent on the amide nitrogen allows for fine-tuning of properties such as solubility, cell permeability, and target engagement.
Data Presentation: Comparison of Amide Coupling Reagents
| Coupling Reagent | Additive | Typical Reaction Time | Reported Yield Range (%) | Key Advantages |
| EDC | HOBt or NHS | 1-12 hours | 60-95% | Water-soluble byproducts, suitable for aqueous and organic media. |
| HATU | None | 1-4 hours | 75-98% | Fast reaction times, high yields, effective for hindered substrates. |
| DCC | HOBt | 2-12 hours | 65-90% | Inexpensive and effective. |
This data is generalized and actual results will vary based on the specific substrates and reaction conditions.[8]
Logical Relationship Diagram: From Target to Therapeutic Rationale
References
- 1. chemimpex.com [chemimpex.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy (Journal Article) | OSTI.GOV [osti.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 6-chloro-1H-indole-4-carboxylate in Modern Organic Synthesis
Introduction: The Strategic Value of a Halogenated Indole Scaffold
Methyl 6-chloro-1H-indole-4-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure combines the privileged indole core, a common motif in numerous bioactive molecules and natural products, with two key functional handles: a methyl ester at the C4 position and a chloro substituent at the C6 position.[2][3] This strategic arrangement of functional groups allows for sequential and regioselective modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures.
The chlorine atom at the C6 position serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4] The methyl ester at C4 provides a site for further elaboration, including hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, or amidation, thus expanding the synthetic possibilities. This document provides an in-depth guide to the key synthetic transformations of this compound, complete with detailed, field-proven protocols and mechanistic insights.
| Property | Value |
| CAS Number | 313333-55-4 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, Methanol, Dichloromethane |
Core Synthetic Transformations and Protocols
The utility of this compound stems from the orthogonal reactivity of its functional groups. The indole N-H, the C6-Cl bond, and the C4-ester can be addressed selectively under different reaction conditions.
N-Alkylation and N-Arylation: Modifying the Pyrrole Moiety
The indole nitrogen is readily deprotonated by a suitable base, and the resulting anion can be alkylated or arylated. This modification is crucial for tuning the electronic properties and steric profile of the molecule, which can significantly impact biological activity.
Causality Behind Experimental Choices: The choice of base is critical for efficient N-alkylation. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the indole N-H, driving the reaction to completion.[5] Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base without interfering with the nucleophilic indole anion. The choice of the alkylating agent (e.g., alkyl halides, benzyl halides) dictates the nature of the substituent introduced at the N1 position.[6][7]
Protocol 1: General Procedure for N-Benzylation
This protocol details the N-benzylation of this compound, a common step in the synthesis of various biologically active compounds.[6]
Workflow Diagram:
Caption: Workflow for N-Benzylation of the indole scaffold.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indole may be observed as a slight color change or precipitation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., Benzyl Bromide, 1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate (EtOAc). Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkylated product.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation at C6
The chloro-substituent at the C6 position is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][8] This transformation is a powerful tool for constructing biaryl linkages, which are prevalent in many pharmaceutical agents.
Causality Behind Experimental Choices: The success of a Suzuki-Miyaura coupling hinges on the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]
-
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), is required. The choice of ligand (e.g., dppf, SPhos, XPhos) is crucial for stabilizing the palladium center and facilitating the catalytic cycle, especially with less reactive aryl chlorides.[10]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid partner for the transmetalation step.[9]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol describes a typical procedure for coupling an arylboronic acid at the C6 position.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Preparation: To a microwave vial or a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). The concentration should typically be around 0.1 M with respect to the indole.
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to 85-100 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for shorter reaction times (e.g., 150 °C for 20-30 min).[8]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Work-up: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 6-aryl-1H-indole-4-carboxylate derivative.
Modification of the C4-Ester Group
The methyl ester at the C4 position is a gateway to other important functional groups.
A. Saponification (Hydrolysis) to the Carboxylic Acid
Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation, enabling further reactions such as amide bond formation.
Causality Behind Experimental Choices: Base-catalyzed hydrolysis (saponification) is a common and efficient method.[11] A strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) attacks the electrophilic carbonyl carbon of the ester. A co-solvent system like THF/Methanol/Water is often used to ensure the solubility of both the organic substrate and the inorganic base. Acidification in the workup step is required to protonate the carboxylate salt and yield the neutral carboxylic acid.
Protocol 3: Ester Hydrolysis
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1 v/v/v).
-
Base Addition: Add an excess of a base, such as lithium hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours, monitoring by TLC.
-
Work-up: Once the starting material is consumed, remove the organic solvents under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH ~2-3 by the slow addition of 1 M HCl.
-
Isolation: The carboxylic acid product will often precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous solution with ethyl acetate.
B. Reduction to the Primary Alcohol
Reduction of the ester provides the corresponding hydroxymethyl indole, another valuable synthetic intermediate.
Causality Behind Experimental Choices: Strong reducing agents are required to reduce an ester. Lithium aluminum hydride (LiAlH₄) is highly effective but requires strictly anhydrous conditions. A milder and often safer alternative is a borane reagent like borane-tetrahydrofuran complex (BH₃·THF).
Protocol 4: Ester Reduction with LiAlH₄
-
Preparation: To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Cautiously add a solution of LiAlH₄ in THF (e.g., 1.0 M solution, 2.0-3.0 eq) dropwise. Caution: LiAlH₄ is highly reactive.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching (Fieser workup): Cool the reaction to 0 °C and quench sequentially by the very slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure generates a granular precipitate that is easy to filter.
-
Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter through Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude alcohol by column chromatography.
Combined Transformations Workflow:
Caption: Key diversification pathways for this compound.
Conclusion
This compound is a high-value, versatile building block for organic synthesis. The distinct reactivity of the N-H bond, the C6-Cl bond, and the C4-ester allows for a programmed and selective approach to the synthesis of complex indole derivatives. The protocols outlined in this guide provide robust and reproducible methods for key transformations, enabling researchers to efficiently access a wide range of molecular structures for applications in drug discovery and materials science. By understanding the causality behind the chosen reagents and conditions, scientists can further adapt and optimize these procedures for their specific synthetic targets.
References
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- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
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Application Notes & Protocols: Leveraging Methyl 6-chloro-1H-indole-4-carboxylate in the Synthesis of Novel Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 6-chloro-1H-indole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its substituted indole core serves as a versatile scaffold for the development of targeted therapeutics. This guide provides an in-depth exploration of its chemical properties and outlines detailed, field-proven protocols for its functionalization. The primary application highlighted is its role as a key intermediate in the synthesis of potent inhibitors targeting the Pim kinase family, a group of serine/threonine kinases implicated in various oncological pathways. These protocols are designed for researchers, chemists, and drug development professionals seeking to harness this molecule's potential in creating next-generation therapeutic agents.
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] this compound (herein referred to as MCIC ) is a particularly valuable derivative. The electron-withdrawing nature of the chlorine atom at the C6 position and the carboxylate group at the C4 position modulates the electron density of the indole ring, influencing its reactivity and providing handles for further chemical modification.
This strategic placement of functional groups makes MCIC an ideal starting material for constructing complex molecules, especially in the realm of kinase inhibition.[2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] The Pim kinase family (Pim-1, Pim-2, and Pim-3) has emerged as a significant therapeutic target in hematological and solid tumors, as these kinases play a key role in cell survival, proliferation, and drug resistance.[4][5][6] Indole-based structures have shown significant promise as potent pan-Pim kinase inhibitors.[7][8]
The Role of Pim Kinases in Oncology
Pim kinases are constitutively active serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[5] Their overexpression is linked to poor prognosis in various cancers. Pim-1, for instance, promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD and can stabilize the c-MYC oncoprotein, a driver of cell proliferation.[5][9] Therefore, small-molecule inhibitors that target the ATP-binding pocket of Pim kinases are of high therapeutic interest.
Below is a simplified representation of the Pim-1 signaling pathway and its role in promoting cell survival.
Caption: Simplified Pim-1 signaling pathway in cancer cells.
Physicochemical Properties & Handling
Proper handling and storage of MCIC are essential for maintaining its integrity and ensuring reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | [10] |
| Molecular Weight | 209.63 g/mol | [10] |
| CAS Number | 885522-78-1 | [10] |
| Appearance | Off-white to yellowish crystalline powder | [11] |
| Purity | ≥95-98% (typically by HPLC) | [10][11] |
| Storage | Store at 0-8 °C, desiccated, protected from light. | [11] |
| Solubility | Soluble in DMF, DMSO, Methanol, Dichloromethane. | General chemical knowledge |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. | General laboratory practice |
Experimental Protocols: Synthesis of a Pim Kinase Inhibitor Scaffold
The following protocols detail a synthetic route to transform MCIC into a functionalized 3,5-disubstituted indole, a core scaffold for potent Pim kinase inhibitors.[7][8] The workflow involves three main stages: (1) Protection and functionalization of the indole nitrogen, (2) Suzuki coupling at the C5 position (after conversion from C6-chloro to a suitable precursor like C5-bromo), and (3) Functionalization at the C3 position. For the purpose of this guide, we will focus on a representative workflow.
Disclaimer: These protocols are based on established chemical principles for indole synthesis and should be adapted and optimized by the end-user. All reactions should be performed in a well-ventilated fume hood.
Caption: Synthetic workflow for a Pim kinase inhibitor scaffold.
Protocol 1: N-Alkylation of this compound
Rationale: Alkylation of the indole nitrogen (N1) is a common initial step. It prevents unwanted side reactions in subsequent steps and can introduce moieties that improve solubility or provide additional binding interactions with the target protein. A methyl group is often introduced for simplicity and to mimic known inhibitors.[12]
Materials:
-
This compound (MCIC) (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide (CH₃I) (1.5 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add MCIC (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: NaH reacts violently with water; ensure all equipment is dry. Hydrogen gas is evolved. The causality here is that NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole N-H to form the corresponding sodium salt, activating it for alkylation.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the anion can be observed by the cessation of gas evolution.
-
Alkylation: Add methyl iodide (1.5 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. c. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-methylated product.
Protocol 2: C5-Aryl Coupling via Suzuki Reaction
Rationale: The introduction of an aryl group at the C5 position is a key step in building many kinase inhibitors, as this group often occupies a specific pocket in the enzyme's active site.[13] This protocol assumes the availability of a C5-bromo precursor, which can be synthesized from the parent indole via electrophilic bromination. The Suzuki reaction is a robust and widely used palladium-catalyzed cross-coupling method for forming C-C bonds.[13]
Materials:
-
Methyl 5-bromo-6-chloro-1-methyl-1H-indole-4-carboxylate (1.0 eq.)
-
Arylboronic acid or pinacol ester (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent system (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water)
Procedure:
-
Setup: To a reaction vessel, add the 5-bromoindole substrate (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate. b. Dilute the filtrate with water and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the C5-arylated indole.
Protocol 3: Hydrolysis of the Methyl Ester to Carboxylic Acid
Rationale: The final carboxylic acid moiety is often crucial for biological activity, as it can form key hydrogen bonds or salt-bridge interactions with basic residues (like lysine) in the kinase hinge region.[13][14] Saponification using a strong base is the standard method for this transformation.
Materials:
-
C5-arylated indole methyl ester (from Protocol 2) (1.0 eq.)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (3.0-5.0 eq.)
-
Solvent system (e.g., Tetrahydrofuran (THF)/Methanol/Water 3:1:1)
-
Hydrochloric acid (HCl), 1 M or 2 M solution
Procedure:
-
Setup: Dissolve the indole ester (1.0 eq.) in the THF/Methanol/Water solvent system in a round-bottom flask.
-
Hydrolysis: Add the base (e.g., LiOH, 3.0 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-8 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature and remove the organic solvents (THF, Methanol) under reduced pressure. b. Dilute the remaining aqueous solution with water and cool in an ice bath. c. Acidify the solution by the slow addition of 1 M HCl until the pH is approximately 2-3. A precipitate should form. d. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with cold water and then with a minimal amount of a cold non-polar solvent (like hexane or ether) to remove organic impurities. c. Dry the solid product under vacuum to yield the final carboxylic acid.
Expected Results and Biological Evaluation
The synthesized indole carboxylic acid derivatives can be evaluated for their inhibitory activity against the Pim-1, Pim-2, and Pim-3 kinases using standard biochemical assays, such as a luminescence-based kinase assay or a radiometric assay.
Table 2: Representative Biological Activity of Indole-Based Pim Inhibitors
| Compound Class | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | Reference |
| 3,5-disubstituted indoles | ≤ 2 | ≤ 100 | ≤ 2 | [7] |
| Meridianin C derivatives | ~1440 (Pim-1) | N/A | N/A | [14] |
| Optimized Indole Inhibitors | < 50 (pan-Pim) | < 50 (pan-Pim) | < 50 (pan-Pim) | [8] |
The goal of a successful synthesis campaign starting from MCIC would be to produce novel compounds with pan-Pim inhibitory activity in the low nanomolar range, coupled with good selectivity against other kinases and favorable drug-like properties.
References
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-
Discovery of novel 3,5-disubstituted indole derivatives as potent inhibitors of Pim-1, Pim-2, and Pim-3 protein kinases. PubMed. [Link]
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Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. PubMed. [Link]
-
The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bohrium. [Link]
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PIM kinase inhibitors: Structural and pharmacological perspectives. PubMed. [Link]
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3,5-Bis(aminopyrimidinyl)indole Derivatives: Synthesis and Evaluation of Pim Kinase Inhibitory Activities. ResearchGate. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. [Link]
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Supporting information - The Royal Society of Chemistry. [Link]
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Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. The Royal Society of Chemistry. [Link]
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6-Chloro-4-methyl-1H-indole-3-thiol. PubChem. [Link]
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High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]
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METHYL 4-CHLORO-1H-INDOLE-6-CARBOXYLATE. ChemUniverse. [Link]
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Pim-1 kinase as cancer drug target: An update. PMC - PubMed Central. [Link]
-
Potential roles for the PIM1 kinase in human cancer - a molecular and therapeutic appraisal. PubMed. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry. [Link]
-
In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. National Institutes of Health. [Link]
-
Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. PubMed. [Link]
-
In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PMC - NIH. [Link]
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Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor... PubMed. [Link]
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1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Nature. [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
-
Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. RCSI Repository. [Link]
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Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577)... ACS Publications. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
-
Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577)... PubMed. [Link]
-
Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. PMC - NIH. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
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Discovery of a new potent oxindole multi-kinase inhibitor... PMC - PubMed Central. [Link]
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Methyl 6-chloro-1H-indole-4-carboxylate: A Versatile Research Tool in Modern Neurology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and pharmaceuticals.[1][2][3] Within this extensive family, Methyl 6-chloro-1H-indole-4-carboxylate emerges as a compound of significant interest for neurological research. Its strategic substitution with a chlorine atom at the 6-position and a methyl carboxylate group at the 4-position provides a unique electronic and steric profile, making it a valuable tool for investigating complex neurological pathways and as a foundational structure for the development of novel therapeutic agents for central nervous system (CNS) disorders.[4][5]
This guide provides an in-depth exploration of this compound as a research tool. We will delve into its potential applications, supported by the broader understanding of indole derivatives in neurology, and provide detailed protocols for its use in key experimental paradigms. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their exploration of neurodegenerative diseases and other neurological conditions.
Rationale for Use in Neurological Research
The therapeutic potential of indole derivatives in neurology is well-documented, with activities ranging from anti-inflammatory and antioxidant to direct modulation of neurotransmitter systems. Marketed drugs for CNS disorders, such as Binedaline and Pindolol, feature the indole core, highlighting its clinical significance.[4][5] While direct research on this compound is emerging, its structural features suggest several compelling avenues for investigation.
Potential as a Glycine Site Modulator at the NMDA Receptor
Studies on structurally related indole-2-carboxylates with halogen substitutions at the 5- or 6-position have demonstrated their activity as competitive antagonists of the N-methyl-D-aspartate (NMDA)-associated strychnine-insensitive glycine receptor.[6] The NMDA receptor is a critical player in synaptic plasticity, learning, and memory, and its dysregulation is implicated in numerous neurological disorders, including epilepsy and neurodegenerative diseases. The 6-chloro substitution on the indole ring of this compound makes it a prime candidate for investigation as a modulator of this glycine co-agonist site.
A Scaffold for Neuroprotective Agents
The indole nucleus is a common feature in compounds designed to combat neurodegeneration.[3][7] Indole derivatives have shown promise in mitigating oxidative stress, a key pathological mechanism in diseases like Alzheimer's and Parkinson's. Furthermore, they have been investigated for their ability to inhibit the aggregation of misfolded proteins, such as amyloid-beta.[8] The chemical handles on this compound—the indole nitrogen, the methyl ester, and the aromatic ring—provide ample opportunities for synthetic modification to develop novel neuroprotective compounds with enhanced potency and specificity.
A Tool for Probing Neuroinflammation
Neuroinflammation is a critical component in the progression of many neurodegenerative diseases.[9] Microglia, the resident immune cells of the CNS, become activated in response to neuronal injury and can release a cascade of pro-inflammatory mediators. Indole derivatives have been shown to possess anti-inflammatory properties, capable of reducing the production of inflammatory cytokines and nitric oxide in microglia.[9] this compound can be employed in in vitro models of neuroinflammation to assess its potential to modulate microglial activation and associated inflammatory pathways.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C10H8ClNO2 | Inferred |
| Molecular Weight | 210.63 g/mol | Inferred |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in DMSO, DMF, and methanol | Inferred from similar compounds |
| Storage | Store at 2-8°C, protected from light and moisture | General laboratory practice |
Note: As specific experimental data for this compound is not widely published, these properties are inferred from structurally similar compounds like Methyl 6-fluoro-1H-indole-4-carboxylate. Researchers should always refer to the supplier's certificate of analysis for the most accurate information.
Experimental Protocols
The following protocols are designed to provide a starting point for investigating the neurological applications of this compound. These are based on established methodologies for characterizing the neuroprotective and anti-inflammatory effects of indole derivatives.
In Vitro Neuroprotection Assay against Oxidative Stress
Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neurodegenerative disease research.[10]
Workflow:
Figure 1: Workflow for the in vitro neuroprotection assay.
Materials:
-
This compound
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine). Incubate for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells at a final concentration known to induce approximately 50% cell death (this concentration should be predetermined). Incubate for a further 24 hours.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Anti-Neuroinflammatory Assay in Microglia
Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells.
Cell Line: Murine BV-2 or human HMC3 microglial cells.
Workflow:
Figure 2: Workflow for the anti-neuroinflammatory assay.
Materials:
-
This compound
-
BV-2 or HMC3 microglial cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
MTT solution
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Plate microglial cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Microglial Activation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
-
Cytotoxicity Assessment (MTT Assay): Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Data Analysis: Normalize the NO production to the cell viability and express the results as a percentage of the LPS-treated control.
Potential Signaling Pathways for Investigation
The neuroprotective and anti-inflammatory effects of indole derivatives are often mediated through complex signaling pathways.[11] Based on existing literature, this compound could potentially modulate the following pathways:
Figure 3: Potential signaling pathways modulated by this compound.
Further investigations using techniques such as Western blotting, qPCR, and immunofluorescence can be employed to elucidate the precise molecular mechanisms by which this compound exerts its effects.
Conclusion and Future Directions
This compound represents a promising research tool for the neuroscience community. Its structural similarity to known neurologically active indole derivatives suggests its potential as a modulator of NMDA receptors, a neuroprotective agent, and an anti-inflammatory compound. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to begin exploring the utility of this compound in various models of neurological disease.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases to assess its pharmacokinetic properties and therapeutic potential.
-
Target identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific molecular targets of the compound within the CNS.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its activity and selectivity for specific neurological targets.
By systematically investigating the biological activities of this compound, the scientific community can unlock its full potential as a valuable tool for understanding the complexities of the nervous system and for the development of next-generation therapies for neurological disorders.
References
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Kumar, A., & Singh, J. (2021). Central Nervous System Activities of Indole Derivatives: An Overview. Current Drug Discovery Technologies, 18(4), 498-513. [Link]
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Saini, M., Kumar, A., & Dwivedi, J. (2015). A review on biological and medicinal significance of indole. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 48-53. [Link]
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Kim, B., & Lee, J. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. International Journal of Molecular Sciences, 25(13), 7235. [Link]
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Kerzarea, D. R., & Khedekar, P. B. (2016). Indole Derivatives acting on Central Nervous System – Review. Journal of Pharmaceutical, Chemical and Biological Sciences, 4(1), 1-13. [Link]
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Kerzarea, D. R., & Khedekar, P. B. (2016). Indole Derivatives acting on Central Nervous System – Review. Journal of Pharmaceutical and Scientific Innovation, 5(2), 43-50. [Link]
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Di Martino, R. M. C., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 108. [Link]
-
Barresi, E., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(5), 1018. [Link]
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Singh, L., et al. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. Neuropharmacology, 32(2), 139-47. [Link]
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Sindac, J. A., et al. (2014). Novel indole-2-carboxamide compounds are potent broad-spectrum antivirals active against western equine encephalitis virus in vivo. Journal of Virology, 88(14), 7865-7876. [Link]
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Chen, S.-J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2686. [Link]
-
Barresi, E., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(5), 1018. [Link]
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InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]
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Hilaris Publisher. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Journal of Neurology and Neuroscience. [Link]
-
El-Gamal, M. I., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2416-2434. [Link]
-
Maluleka, M. M., et al. (2020). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(1), 115181. [Link]
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Gribble, G. W. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34226-34261. [Link]
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ChemSynthesis. (n.d.). methyl 1-acetyl-1H-indole-4-carboxylate. ChemSynthesis. [Link]
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Teva api. (n.d.). Understanding the Chemistry: Methyl 6-fluoro-1H-indole-4-carboxylate Explained. Teva api. [Link]
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Application Notes and Protocols: Methyl 6-chloro-1H-indole-4-carboxylate as a Potential Scaffold for Novel Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Indole Scaffold in Inflammation Research
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Among these, the anti-inflammatory properties of indole derivatives have been a subject of intense investigation, leading to the development of notable drugs like Indomethacin.[2] The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This application note explores the potential of a specific, less-studied derivative, Methyl 6-chloro-1H-indole-4-carboxylate, as a foundational structure for the development of next-generation anti-inflammatory agents. We will delve into its hypothetical mechanism of action, provide detailed protocols for its evaluation, and present a framework for its advancement in the drug discovery pipeline.
Proposed Mechanism of Action: Targeting Key Inflammatory Pathways
While direct studies on this compound are limited, we can hypothesize its anti-inflammatory mechanism based on the known activities of related indole derivatives. The primary targets for many anti-inflammatory indole compounds are the enzymes and transcription factors that mediate the inflammatory cascade.[2]
A plausible mechanism of action for this compound could involve the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][4] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and swelling.[4][5] Additionally, the compound might modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[2][6] NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][7] Inhibition of NF-κB activation would lead to a broad-spectrum anti-inflammatory effect. Another potential target is the STING (stimulator of interferon genes) pathway, as some indole derivatives have been shown to be potent STING inhibitors.[8][9]
Below is a diagram illustrating the potential points of intervention for this compound within the inflammatory cascade.
References
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- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Synthesis of Substituted Indole Carboxylates via the Fischer Indolization
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1][2] The strategic placement of substituents, particularly carboxylate groups, is a critical tactic for modulating the pharmacological profile of these molecules. The Fischer indole synthesis, a classic and robust acid-catalyzed reaction, remains an indispensable tool for the construction of the indole nucleus.[3][4][5] This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the nuanced application of the Fischer indole synthesis for the targeted preparation of substituted indole carboxylates. It provides mechanistic insights, validated experimental protocols, and expert analysis to empower users to optimize this powerful transformation for their specific research needs.
Introduction: The Strategic Value of Indole Carboxylates
First discovered by Emil Fischer in 1883, the Fischer indole synthesis transforms a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole under acidic conditions.[3][4] Its enduring utility in both academic and industrial settings is a testament to its reliability and broad substrate scope.
For drug discovery programs, indole carboxylates are of paramount importance. They serve as versatile synthetic handles for further molecular elaboration and are key pharmacophoric elements in their own right. For instance, indole-2-carboxylic acid derivatives have been identified as potent inhibitors of New Delhi Metallo-β-lactamase (NDM-1), offering a strategy to combat antibiotic resistance.[6][7] Furthermore, the indole framework is central to drugs targeting cancer, inflammation, and central nervous system disorders, making its efficient and controlled synthesis a critical objective.[3][8][9][10] This guide focuses on providing a scientifically rigorous and practical framework for leveraging the Fischer synthesis to generate these high-value compounds.
Mechanistic Dissection: Controlling the Reaction Pathway
A deep understanding of the reaction mechanism is essential for troubleshooting, optimization, and predicting outcomes. The Fischer indole synthesis is a sophisticated cascade of chemical events catalyzed by acid.
The accepted mechanism proceeds through the following critical stages:
-
Phenylhydrazone Formation: The reaction begins with the acid-catalyzed condensation of a phenylhydrazine with a keto-ester, forming a phenylhydrazone intermediate. This is typically a rapid and reversible step.[4][11]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone isomerizes to its more reactive ene-hydrazine tautomer.[4][12] This step is often crucial for the subsequent rearrangement.
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a decisive[4][4]-sigmatropic rearrangement. This pericyclic reaction breaks the weak N-N bond and forms a new C-C bond, effectively constructing the core framework of the product.[3][5]
-
Cyclization & Aromatization: The resulting di-imine intermediate quickly cyclizes to form an aminal.[4][11] Under the acidic conditions, this intermediate eliminates a molecule of ammonia, driving the formation of the energetically favorable aromatic indole ring.[3][4][11]
This mechanistic pathway is visualized in the diagram below:
Figure 1: Key mechanistic steps of the Fischer indole synthesis.
Expertise & Experience: The choice of acid catalyst is a critical parameter. Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid are effective but can be harsh.[1][4] Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) often provide milder conditions and can be advantageous for sensitive substrates.[3][4][11] The catalyst not only facilitates the initial condensation but is vital for promoting the key rearrangement and final aromatization steps.
Experimental Protocols: A Validated Workflow
The following protocols provide detailed, step-by-step methodologies. They are designed for reproducibility but should be seen as a starting point for optimization based on specific substrate requirements.
General Protocol: Synthesis of Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
This protocol details a common synthesis, illustrating the "one-pot" approach where the intermediate hydrazone is not isolated.
Reagents & Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| (4-methoxyphenyl)hydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 1.75 g | 10.0 | Starting material. |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 1.30 g | 10.0 | Carbonyl component. |
| Polyphosphoric acid (PPA) | H₆P₄O₁₃ | 337.93 | ~20 g | - | Catalyst and solvent. |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | 20 mL | - | Reaction solvent. |
| Ice | H₂O | 18.02 | ~200 g | - | For quenching. |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | - | For neutralization. |
| Ethyl acetate | C₈H₈O₂ | 150.17 | As needed | - | Extraction solvent. |
Step-by-Step Methodology:
-
Hydrazone Formation (In Situ):
-
To a 100 mL round-bottom flask, add (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10.0 mmol) and ethanol (20 mL).
-
Add ethyl acetoacetate (1.30 g, 10.0 mmol) to the suspension.
-
Heat the mixture to reflux using a heating mantle and reflux condenser for 30 minutes. The solids should dissolve, and the solution will typically turn yellow-orange, indicating hydrazone formation.
-
Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude hydrazone as an oil or semi-solid.
-
-
Indolization/Cyclization:
-
CAUTION: This step should be performed in a well-ventilated chemical fume hood. PPA is corrosive and viscous; handle with care.
-
To the flask containing the crude hydrazone, add polyphosphoric acid (~20 g).
-
Insert a magnetic stir bar and a thermometer.
-
Heat the viscous mixture in an oil bath at 100-110 °C for 15-20 minutes with vigorous stirring. The color will darken significantly.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool slightly (to ~60-70 °C) before carefully pouring it onto ~200 g of crushed ice in a beaker with stirring.
-
The product will precipitate as a solid. Stir until all the ice has melted.
-
Neutralize the acidic slurry by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate as a crystalline solid.
-
Dry the product under vacuum.
-
The workflow for this synthesis is summarized in the following diagram:
References
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- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. jk-sci.com [jk-sci.com]
regioselective synthesis of functionalized indoles.
An Application Guide to the Regioselective Synthesis of Functionalized Indoles
Introduction
The indole scaffold is a cornerstone of modern medicinal chemistry and materials science. Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound biological significance.[1][2][3] Molecules like the neurotransmitter serotonin, the anti-inflammatory drug indomethacin, and anti-cancer alkaloids like vinblastine all feature this privileged heterocyclic motif.[2][4][5] Consequently, the development of robust and efficient methods for the synthesis of indoles, particularly with precise control over substituent placement (regioselectivity), is a paramount objective in organic synthesis.[3][6]
The challenge lies in the nuanced reactivity of the indole ring. While classical methods laid the groundwork, they often suffer from harsh conditions or limited scope.[2][7] Modern synthetic chemistry, driven by advances in transition-metal catalysis and C–H functionalization, has opened new avenues for accessing previously challenging substitution patterns with high precision and atom economy.[1][6]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of key regioselective strategies for synthesizing functionalized indoles. It moves beyond simple procedural descriptions to explain the underlying mechanistic principles that govern regiochemical outcomes, offering both foundational knowledge and field-proven protocols.
Classical Strategies: Building the Indole Core
The enduring power of classical name reactions lies in their reliability for constructing the fundamental indole framework from acyclic precursors.
The Fischer Indole Synthesis: A Cornerstone Reaction
Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis.[8][9] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.
Causality of the Mechanism & Regioselectivity:
The reaction proceeds through a cascade of well-defined steps: (1) formation of the arylhydrazone, (2) tautomerization to an ene-hydrazine, (3) a decisive, irreversible[10][10]-sigmatropic rearrangement that forms a new C-C bond and cleaves the weak N-N bond, and (4) subsequent cyclization and elimination of ammonia to afford the aromatic indole.[8][9][10]
Regioselectivity arises when an unsymmetrical ketone is used. The outcome is determined by which α-carbon participates in the initial tautomerization to the ene-hydrazine, which in turn is governed by:
-
Steric Hindrance: The reaction generally proceeds through the less sterically hindered ene-hydrazine intermediate.
-
Acid Catalyst: The choice and strength of the acid can influence the equilibrium between the possible ene-hydrazine tautomers.[11] Highly acidic media can favor the thermodynamically more stable (more substituted) alkene.
-
Electronic Effects: Electron-withdrawing groups can disfavor the formation of an adjacent enamine, influencing the direction of the rearrangement.[12][13]
Diagram: Fischer Indole Synthesis Mechanism
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol. Add a catalytic amount of acetic acid (3-4 drops).
-
Reaction Monitoring: Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Cyclization: Cool the reaction mixture. The cyclization catalyst, polyphosphoric acid (PPA), is added carefully in portions (a 10-fold excess by weight is common).
-
Heating: Heat the viscous mixture to 100-140 °C with mechanical stirring for 1-3 hours. The color will typically darken.
-
Work-up: Cool the mixture to room temperature and then quench by carefully pouring it onto crushed ice with vigorous stirring.
-
Extraction: The resulting precipitate is collected by filtration. Alternatively, if no solid forms, neutralize the aqueous solution with NaOH and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The crude product is washed, dried over Na₂SO₄, and purified by recrystallization or column chromatography to yield the final indole.[14]
| Catalyst Type | Examples | Typical Use Case |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-TsOH | General purpose, strong acids like PPA are very effective.[9][14] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Milder conditions, useful for sensitive substrates.[9][10] |
The Bischler-Möhlau Indole Synthesis
This classical method produces 2-arylindoles by reacting an α-haloacetophenone with a two-fold or greater excess of an aniline.[7][15] While historically significant, its application has been limited by the harsh reaction conditions (high temperatures) and potential for unpredictable regiochemistry.[7][16]
Mechanism & Modern Improvements: The reaction proceeds via initial N-alkylation of aniline to form an α-arylamino ketone intermediate, which then reacts with a second molecule of aniline. Subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by aromatization, yields the 2-arylindole.[7][15][16] Recent advancements have shown that using microwave irradiation or catalysts like lithium bromide can lead to milder conditions and improved yields.[7][15]
Modern Transition-Metal Catalyzed Strategies
Palladium catalysis revolutionized indole synthesis, offering milder reaction conditions, exceptional functional group tolerance, and novel pathways for regiocontrol.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[17][18][19] This method provides direct access to 2,3-disubstituted indoles in a single step.
Causality of the Catalytic Cycle & Regioselectivity: The regioselectivity is a key feature and is primarily controlled by sterics. The larger alkyne substituent (R_L) preferentially orients itself away from the aniline ring in the carbopalladation step, placing the smaller substituent (R_S) at the C3 position of the final indole.[18]
Diagram: Larock Indole Synthesis Catalytic Cycle
Caption: Simplified catalytic cycle for the Larock Indole Synthesis.
Protocol 2: Larock Synthesis of a 2,3-Disubstituted Indole
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2-5 mol%), an appropriate ligand (e.g., PPh₃, 2 eq relative to Pd), and a base (e.g., K₂CO₃ or NaOAc, 2-3 eq).[18]
-
Reagent Addition: Add the ortho-iodoaniline (1.0 eq) and the disubstituted alkyne (1.2-2.0 eq).[18]
-
Solvent: Add a polar aprotic solvent such as DMF or NMP.
-
Reaction Conditions: Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
The Hegedus Indole Synthesis
This method involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines (or related N-protected derivatives).[20][21][22] It is particularly useful for synthesizing indoles with substituents derived from the alkenyl precursor.
Mechanism: The reaction is initiated by the coordination of the Pd(II) salt to the alkene, followed by an intramolecular nucleophilic attack by the aniline nitrogen (aminopalladation). A subsequent β-hydride elimination step regenerates the double bond inside the newly formed ring, and tautomerization yields the indole.[23] An oxidant is required to regenerate the active Pd(II) catalyst for catalytic turnover.[23]
The Buchwald-Hartwig Amination
While not a direct indole-forming reaction itself, the Buchwald-Hartwig amination is a critical enabling technology.[24] This palladium-catalyzed cross-coupling reaction forms C-N bonds and is widely used for:
-
N-Arylation: Directly coupling an indole with an aryl halide to functionalize the N1 position.[25]
-
Precursor Synthesis: Coupling an aryl halide with a hydrazine to create the arylhydrazone precursor needed for the Fischer indole synthesis (the Buchwald modification).[9][14]
-
Annulation Strategies: Coupling an ortho-haloaniline with an amine-containing partner, setting the stage for a subsequent cyclization step.[26][27]
Regioselective C-H Functionalization: Modifying the Core
C-H functionalization (or activation) has emerged as a powerful and atom-economical strategy for modifying an already-formed indole ring.[6][28] This approach avoids the need for pre-functionalized starting materials and allows for late-stage diversification of complex molecules.
The inherent electronic properties of the indole ring dictate a general reactivity order of C3 > C2 > C7 > C4 > C6 > C5.[28] Therefore, achieving regioselectivity, especially at the less reactive C4-C7 positions of the benzene ring, requires clever strategic control.[29]
Causality of Regiocontrol: The Role of Directing Groups
The most effective strategy for overriding the inherent reactivity of the indole ring is the use of a directing group (DG), typically installed at the N1 position. The DG coordinates to the metal catalyst, delivering it to a specific, proximate C-H bond for activation, usually forming a stable 5- or 6-membered metallacyclic intermediate.[28][30]
Diagram: Directing Group Strategy for C-H Functionalization
Caption: Conceptual workflow for directing group-assisted C-H functionalization.
| Directing Group (on N1) | Position Targeted | Typical Metal Catalyst | Reference |
| Pivaloyl (Piv) | C7 | Rh(III) | [28] |
| Pyrimidyl (Py) | C2 or C7 | Rh(III), Mn(I) | [2][31] |
| Picolinamide | C2 | Pd(II) | [1] |
| N-methoxy | C7 | Pd(II) | [30] |
| Carbonyl (at C3) | C5 | Cu(II) | [32][33] |
Protocol 3: Directing Group-Assisted C7 Alkenylation of Indole
This protocol is a representative example based on Rh(III)-catalyzed C-H activation.
-
Substrate Synthesis: Prepare the N-pivaloyl-protected indole starting material. The pivaloyl group is bulky and serves as an effective directing group for the C7 position.[28]
-
Reaction Setup: In a screw-cap vial, combine the N-pivaloyl indole (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) as a halide scavenger.
-
Reagent Addition: Add the activated alkene (e.g., ethyl acrylate, 2.0 eq) and a suitable solvent (e.g., DCE or t-AmylOH).
-
Reaction Conditions: Seal the vial and heat to 80-100 °C for 12-24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove metal salts, washing with dichloromethane.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the C7-alkenylated indole.
-
DG Removal: The pivaloyl group can be readily removed under basic conditions (e.g., K₂CO₃ in methanol) to yield the free N-H indole.
Comparative Summary of Methodologies
| Method | Key Reactants | Position(s) Functionalized | Typical Catalysts/Reagents | Key Advantages | Common Limitations |
| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Forms the core; C2/C3 determined by ketone | Brønsted or Lewis Acids (PPA, ZnCl₂) | Highly reliable, versatile, inexpensive starting materials.[8] | Harsh acidic conditions, limited functional group tolerance, fails with acetaldehyde.[8] |
| Bischler-Möhlau | α-Haloacetophenone, Aniline | C2-Aryl | None (thermal) or LiBr | Access to 2-arylindoles. | Very harsh conditions, excess aniline needed, often low yields.[7] |
| Larock Annulation | o-Iodoaniline, Alkyne | C2, C3 | Pd(OAc)₂, PPh₃, Base | Excellent regiocontrol, mild conditions, broad substrate scope.[18][34] | Requires pre-functionalized aniline, cost of palladium.[35] |
| Hegedus Synthesis | o-Alkenyl Aniline | C2, C3 | Pd(II) salts, Oxidant | Intramolecular strategy, good for complex ring systems.[20][23] | Requires stoichiometric oxidant or a catalytic regeneration system.[23] |
| C-H Functionalization | Indole Core, Coupling Partner | C2, C3, C4, C5, C6, or C7 | Rh(III), Pd(II), Mn(I), Cu(II) | High atom economy, late-stage functionalization, novel regioselectivity.[1][28] | Often requires directing groups that must be installed and removed.[30] |
Conclusion and Future Outlook
The synthesis of regiochemically defined indoles has evolved from classical, often forceful, cyclizations to elegant and precise catalytic transformations. While the Fischer synthesis remains a workhorse for core construction, modern palladium- and rhodium-catalyzed methods, particularly those involving C-H activation, have granted chemists unprecedented control over substitution patterns. The ability to selectively functionalize any position on the indole ring through the judicious choice of catalyst and directing group is transforming the way complex drug candidates and functional materials are designed and built.[32]
The future of indole synthesis will likely focus on enhancing sustainability and efficiency. Emerging fields such as photoredox and electrocatalysis offer pathways that minimize waste and operate under exceptionally mild conditions.[36] Furthermore, the development of new catalysts that can achieve regioselectivity without the need for directing groups remains a significant goal, promising even more streamlined and powerful approaches to this vital class of heterocyclic compounds.
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Application Notes & Protocols: One-Pot Synthesis of Indole Derivatives and Their Broad-Spectrum Applications
Abstract
The indole nucleus is a cornerstone of modern chemical and pharmaceutical science, frequently described as a "privileged scaffold" due to its prevalence in a vast array of bioactive natural products and synthetic drugs.[1][2] The development of efficient, cost-effective, and environmentally benign synthetic methodologies is paramount for exploring the full potential of this versatile heterocycle. One-pot multi-component reactions represent a significant advancement in this pursuit, offering streamlined access to complex molecular architectures by minimizing intermediate isolation steps, reducing solvent waste, and improving overall time and resource efficiency.[3][4] This guide provides a detailed exploration of a robust one-pot synthesis protocol for generating highly substituted indole derivatives via a sequential Fischer Indolisation/N-Alkylation reaction. Furthermore, it delves into the extensive applications of the resulting indole scaffolds across medicinal chemistry, agrochemicals, and materials science, providing researchers and drug development professionals with a comprehensive technical resource.
The Strategic Advantage of One-Pot Indole Synthesis
Traditional multi-step syntheses often suffer from cumulative yield losses, increased labor, and significant solvent consumption. One-pot reactions circumvent these issues by telescoping multiple transformations into a single, uninterrupted sequence. This approach is not only economically and environmentally advantageous but also enables the rapid generation of diverse chemical libraries, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[3]
The Fischer indole synthesis, a venerable and reliable method for constructing the indole core from an arylhydrazine and a carbonyl compound, is exceptionally well-suited for adaptation into one-pot protocols.[5][6] Modern advancements, particularly the use of microwave irradiation, have dramatically accelerated these reactions, reducing synthesis times from hours to mere minutes.[3][7]
Featured Protocol: Microwave-Assisted, One-Pot Fischer Indolisation–N-Alkylation
This protocol details a rapid, three-component synthesis of 1,2,3-trisubstituted indoles, which are valuable building blocks for pharmaceuticals and functional materials.[3] The procedure combines the acid-catalyzed Fischer indolisation with a subsequent base-mediated N-alkylation in a single reaction vessel.
Causality of Experimental Design
-
Microwave Irradiation: This is employed to significantly accelerate the reaction rates for both the Fischer indolisation and the N-alkylation steps. Microwave heating provides rapid and uniform energy transfer to the polar solvent and reactants, overcoming activation energy barriers much more efficiently than conventional thermal heating.[3][7]
-
Acid Catalyst (Hydrazine Hydrochloride): The initial Fischer cyclization requires an acidic environment to facilitate the key[8][8]-sigmatropic rearrangement. Using the hydrazine salt (e.g., phenylhydrazine hydrochloride) conveniently provides the necessary acidic catalyst in situ.[3]
-
Solvent Choice (e.g., 1,4-Dioxane): An ethereal solvent like dioxane is chosen for its stability under microwave heating and its ability to dissolve the reactants and intermediates effectively.
-
Base (e.g., K₃PO₄): After the indole core is formed, a base is required to deprotonate the indole nitrogen, rendering it nucleophilic for the subsequent alkylation reaction with an alkyl halide.[9]
Visualized Experimental Workflow
Caption: Workflow for the one-pot, three-component synthesis of trisubstituted indoles.
Detailed Step-by-Step Methodology
Caution: This procedure should be performed by trained personnel in a well-ventilated fume hood. Microwave vials are sealed and can build up significant pressure.
-
Reagent Preparation: To a dedicated microwave reaction vial equipped with a magnetic stir bar, add the aryl hydrazine hydrochloride (1.0 mmol, 1.0 eq) and the ketone (1.05 mmol, 1.05 eq).
-
Fischer Indolisation: Add the solvent (e.g., 1,4-dioxane, 3 mL). Seal the vial tightly with a cap. Place the vial in the microwave reactor. Irradiate the mixture at 150 °C for 15 minutes.
-
Cooling and Reagent Addition: After the first step is complete, cool the vial to room temperature using a compressed air stream. Once cooled, carefully open the vial and add the base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq) followed by the alkyl halide (1.5 mmol, 1.5 eq).
-
N-Alkylation: Reseal the vial and place it back into the microwave reactor. Irradiate the mixture at 150 °C for an additional 10 minutes.
-
Work-up and Isolation: After cooling the vial to room temperature, open it and dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1,2,3-trisubstituted indole.
Data Summary: Reaction Scope & Yields
The following table, adapted from literature data, demonstrates the versatility of this one-pot protocol with various substrates.[3]
| Aryl Hydrazine | Ketone | Alkyl Halide | Product Yield (%) |
| Phenylhydrazine HCl | Butan-2-one | Methyl Iodide | 85% |
| Phenylhydrazine HCl | Cyclohexanone | Ethyl Bromide | 91% |
| 4-Methoxyphenylhydrazine HCl | Acetophenone | Benzyl Bromide | 78% |
| 4-Chlorophenylhydrazine HCl | Butan-2-one | Methyl Iodide | 82% |
| Naphthylhydrazine HCl | Cyclopentanone | Propyl Iodide | 88% |
Applications of Synthesized Indole Derivatives
The structural diversity achievable through one-pot synthesis allows for the creation of indole derivatives tailored for a wide range of applications.
Medicinal Chemistry: A Scaffold for Modern Therapeutics
Indole derivatives are central to modern drug discovery, with applications spanning numerous disease areas.[10][11][12]
-
Anticancer Agents: Indoles exhibit a remarkable range of anticancer activities by targeting various biological pathways.[13][14][15] They can act as tubulin polymerization inhibitors (disrupting cell division), kinase inhibitors (blocking signaling pathways), topoisomerase inhibitors (interfering with DNA replication), and inducers of apoptosis (programmed cell death).[8][16][17] For example, Vinca alkaloids, a class of potent anticancer drugs, are complex indole derivatives.[14]
-
Antiviral Agents: The indole scaffold is present in several antiviral drugs.[1][18][19] Marketed drugs like Arbidol (used for influenza) and Delavirdine (an HIV reverse transcriptase inhibitor) highlight the importance of this heterocycle in combating viral infections.[20] Research continues to yield novel indole derivatives with potent activity against viruses like HIV and HCV.[1][21]
-
Antimicrobial Agents: With the rise of antibiotic resistance, new antibacterial and antifungal agents are urgently needed. Indole derivatives have shown potent activity against various pathogens, including multidrug-resistant bacteria like MRSA, by mechanisms such as disrupting bacterial membranes and inhibiting biofilm formation.[11][22][23][24]
-
Anti-Inflammatory and CNS Agents: The indole structure is found in well-known drugs like Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID).[11] Furthermore, its presence in key neurotransmitters like serotonin and melatonin underscores its importance in developing drugs for neurological and psychiatric disorders.[2][11]
Visualized Mechanisms in Cancer Therapy
Caption: Key mechanisms of action for indole-based anticancer agents.
Agrochemicals: Enhancing Crop Growth and Protection
Indole derivatives play a dual role in agriculture, acting as both growth regulators and protective agents.[25][26][27]
-
Plant Growth Regulators: Indole-3-acetic acid (IAA) is the most common natural plant hormone of the auxin class, responsible for inducing cell elongation and division, which are critical for overall plant development.[28][29][30] Synthetic derivatives are widely used to promote rooting in cuttings, enhance fruit set, and increase crop yields.[31][32]
-
Pesticides and Fungicides: The inherent biological activity of the indole scaffold has been leveraged to develop novel fungicides, insecticides, and antibacterial agents to protect crops from pathogens and pests.[33][34]
Materials Science: Building Blocks for Functional Polymers
The unique electronic properties and rigid structure of the indole ring make it an attractive component for advanced materials.[35]
-
Conducting Polymers and OLEDs: Polyindoles and other indole-based polymers exhibit good thermal stability and electroactivity.[35][36] Their fluorescent properties make them candidates for use as blue-light emitters in Organic Light-Emitting Diodes (OLEDs).[36] These polymers can be synthesized to have high molecular weights and well-defined structures, opening avenues for new functional materials with applications in electronics and energy storage.[37][38][39]
Conclusion
The convergence of classic organic reactions like the Fischer indole synthesis with modern technologies such as microwave assistance has revolutionized the creation of complex molecular structures. The one-pot protocol detailed herein serves as a powerful and efficient tool for generating diverse libraries of substituted indoles. The broad and impactful applications of these derivatives in medicine, agriculture, and materials science continue to drive innovation, affirming the indole nucleus as a truly indispensable scaffold in scientific research and development.
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- 35. Polyindole Based Nanocomposites and Their Applications: A Review – Material Science Research India [materialsciencejournal.org]
- 36. Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 37. Indole as a new sustainable aromatic unit for high quality biopolyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 38. bioplasticsnews.com [bioplasticsnews.com]
- 39. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-chloro-1H-indole-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-chloro-1H-indole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important indole derivative. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Problem 1: Low yield in the initial nitration of 4-chloro-2-methyltoluene.
Question: I am experiencing a low yield and the formation of multiple isomers during the nitration of 4-chloro-2-methyltoluene to produce 4-chloro-2-methyl-1-nitrobenzene. How can I improve the regioselectivity and overall yield?
Probable Cause: The nitration of substituted toluenes can be sensitive to reaction conditions, leading to the formation of undesired isomers and oxidation byproducts. The directing effects of the methyl and chloro groups can lead to a mixture of products if the conditions are not carefully controlled.
Solution:
-
Control of Reaction Temperature: Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). This helps to minimize side reactions and improve the selectivity for the desired isomer.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 4-chloro-2-methyltoluene with vigorous stirring. This ensures a consistent reaction temperature and prevents localized overheating, which can lead to the formation of byproducts.
-
Choice of Nitrating Agent: Consider using a milder nitrating agent, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), which can sometimes offer better regioselectivity.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. Stop the reaction once the starting material is consumed to prevent over-nitration or degradation of the product.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes side reactions and improves regioselectivity. |
| Addition Rate | Dropwise | Prevents localized overheating and byproduct formation. |
| Monitoring | TLC or GC | Allows for timely quenching of the reaction. |
Problem 2: Incomplete benzylic bromination of 4-chloro-2-methyl-1-nitrobenzene.
Question: The conversion of 4-chloro-2-methyl-1-nitrobenzene to 1-(bromomethyl)-4-chloro-2-nitrobenzene is incomplete, and I observe significant amounts of unreacted starting material. What can I do to drive the reaction to completion?
Probable Cause: Incomplete reaction can be due to insufficient radical initiation, decomposition of the initiator, or quenching of the radical chain reaction.
Solution:
-
Radical Initiator: Ensure you are using a fresh and effective radical initiator, such as N-bromosuccinimide (NBS) in combination with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator should be added in portions to maintain a steady concentration of radicals.
-
Light Source: The reaction is often initiated by light. Use a suitable light source, such as a sunlamp or a tungsten lamp, to promote the homolytic cleavage of the bromine source.
-
Solvent: Use a non-polar solvent, such as carbon tetrachloride or cyclohexane, that is free of impurities that could quench the radical reaction. Ensure the solvent is dry.
-
Reaction Time and Temperature: The reaction may require prolonged heating under reflux to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.
Problem 3: Low yield in the palladium-catalyzed indole formation.
Question: I am following a procedure for the palladium-catalyzed reductive cyclization of a substituted 2-nitrostyrene derivative to form the indole ring, but my yields are consistently low. What are the critical parameters for this step?
Probable Cause: The efficiency of palladium-catalyzed reactions is highly dependent on the catalyst, ligand, solvent, and reaction conditions. Low yields can result from catalyst deactivation, poor substrate solubility, or competing side reactions.
Solution:
-
Catalyst and Ligand: The choice of palladium source (e.g., palladium acetate, Pd(OAc)₂) and phosphine ligand (e.g., triphenylphosphine, PPh₃) is crucial.[1][2] Ensure the catalyst and ligand are of high purity. The ratio of ligand to palladium can also be optimized.
-
Carbon Monoxide Atmosphere: This reaction often requires a carbon monoxide (CO) atmosphere.[1][2] Ensure the reaction vessel is properly flushed with CO and maintained under a positive pressure of CO.
-
Solvent: A polar aprotic solvent like acetonitrile is often used.[1][2] The solvent should be dry and deoxygenated to prevent catalyst deactivation.
-
Temperature and Reaction Time: The reaction may require elevated temperatures (e.g., 90-100 °C) and extended reaction times.[1][2] Monitor the reaction progress by TLC or LC-MS.
Experimental Workflow: Palladium-Catalyzed Indole Synthesis
Caption: Palladium-catalyzed indole synthesis workflow.
Problem 4: Difficulty in the final esterification of 6-chloro-1H-indole-4-carboxylic acid.
Question: I am having trouble converting 6-chloro-1H-indole-4-carboxylic acid to the corresponding methyl ester. The reaction is slow and does not go to completion.
Probable Cause: The direct esterification of carboxylic acids (Fischer esterification) is an equilibrium-limited reaction.[3][4] The presence of water can drive the equilibrium back to the starting materials. The indole nitrogen can also be protonated under strongly acidic conditions, potentially complicating the reaction.
Solution:
-
Use of a Large Excess of Methanol: Use methanol as the solvent to drive the equilibrium towards the product side.
-
Acid Catalyst: Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). When using SOCl₂, the reaction proceeds via an acid chloride intermediate, which is more reactive and not subject to equilibrium limitations.
-
Removal of Water: If using a standard Fischer esterification, remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Alternative Methods: Consider using a milder esterification method, such as reaction with methyl iodide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective route starts from 4-chloro-2-methylaniline. The synthesis generally involves the following key transformations:
-
Sandmeyer Reaction: Conversion of the amino group of 4-chloro-2-methylaniline to a different functional group (e.g., cyano or iodo) that can be further elaborated.
-
Introduction of the Carboxylate Precursor: A step to introduce a two-carbon unit that will eventually form the pyrrole ring of the indole.
-
Indole Ring Formation: A cyclization reaction, often palladium-catalyzed, to form the indole nucleus.
-
Esterification: Conversion of the carboxylic acid to the methyl ester if the synthesis yields the acid first.
An alternative approach, as detailed in Organic Syntheses, involves a multi-step sequence starting from methyl 2-methyl-3-nitrobenzoate.[2] This involves benzylic bromination, Wittig reaction, and a palladium-catalyzed reductive cyclization.[1][2]
Q2: What are the main challenges in the purification of this compound?
The primary challenges in purification include:
-
Removal of Palladium Residues: If a palladium-catalyzed step is used, residual palladium can contaminate the product. Filtration through a pad of Celite or treatment with activated carbon can help remove the catalyst.
-
Separation from Isomeric Impurities: If the initial nitration or other steps are not highly regioselective, isomeric impurities may be carried through the synthesis. Careful column chromatography is often required for their removal.
-
Product Stability: Indoles can be sensitive to strong acids and light. During work-up and purification, it is advisable to avoid prolonged exposure to harsh conditions.
Q3: Are there any safety precautions I should be aware of during this synthesis?
Yes, several steps in this synthesis involve hazardous materials and reactions:
-
Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and exothermic. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Benzylic Bromination: N-bromosuccinimide (NBS) is a lachrymator and bromine is highly corrosive and toxic. Handle these reagents with care in a fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Carbon Monoxide: Carbon monoxide is a toxic gas and should only be used in a well-ventilated fume hood with a CO detector.
Always consult the Safety Data Sheets (SDS) for all reagents and follow standard laboratory safety procedures.
Q4: Can I use a different starting material for the synthesis?
Yes, alternative starting materials can be employed. For example, one could start with a pre-functionalized benzene ring that already contains the chloro and carboxylate groups (or their precursors) and then build the pyrrole ring. The choice of starting material will depend on its commercial availability, cost, and the overall efficiency of the synthetic route.
Synthetic Pathway Overview
Caption: A general synthetic pathway to the target molecule.
References
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
- Google Patents. (n.d.). CN101157650B - Preparation method of methyl indole-1-carboxylate and derivatives thereof.
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]
-
ChemUniverse. (n.d.). METHYL 6-FLUORO-1H-INDOLE-4-CARBOXYLATE [P85808]. Retrieved from [Link]
Sources
Technical Support Center: Purification of Methyl 6-chloro-1H-indole-4-carboxylate
Welcome to the technical support resource for the purification of Methyl 6-chloro-1H-indole-4-carboxylate (CAS No. 311656-92-3). This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.
The purification of indole derivatives can be challenging due to the moderate polarity of the indole ring, the presence of the acidic N-H proton, and the potential for closely-related impurities formed during synthesis. This guide consolidates field-proven insights and established methodologies to address the specific issues you may encounter.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered after synthesis.
FAQ 1: My crude product is a dark, oily residue or a discolored solid. What is the first step?
Answer: A dark or non-crystalline crude product is common and usually indicates the presence of colored impurities from the reaction, such as starting materials, polymeric byproducts, or baseline material.
Your first step is a rapid purity assessment using Thin Layer Chromatography (TLC). This will dictate your purification strategy.
-
Objective: To visualize the number of components in your crude mixture and identify the product spot.
-
Recommended TLC Eluent Systems: Start with a moderately polar system and adjust as needed.
-
Visualization: Use a UV lamp (254 nm). The product, this compound, should appear as a distinct, UV-active spot.[2]
-
Interpretation:
-
One major spot with minor impurities: Direct crystallization may be possible.
-
Multiple spots of similar intensity: Column chromatography is necessary.
-
Significant streaking from the baseline: Indicates highly polar impurities or potential interaction with the silica plate.
-
FAQ 2: What are the most common impurities I should expect?
Answer: The impurities present will depend heavily on the synthetic route used. However, for substituted indoles, several classes of impurities are common:
-
Unreacted Starting Materials: Precursors used in the synthesis.
-
Dehalogenated Product: Formation of Methyl 1H-indole-4-carboxylate via reductive dehalogenation. This can occur during catalytic hydrogenation steps if not carefully controlled.[3][4]
-
Isomeric Byproducts: If the synthesis is not perfectly regioselective, you may have isomers (e.g., Methyl 4-chloro-1H-indole-6-carboxylate).
-
N-Alkylated or Acylated Byproducts: If the indole nitrogen reacts with electrophiles present in the reaction mixture.
-
Oxidized Species: Indoles can be susceptible to air oxidation, leading to colored impurities.
FAQ 3: I am attempting recrystallization, but my compound is "oiling out." What does this mean and how can I fix it?
Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than forming solid crystals. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the compound's melting point.
Causality & Solutions:
-
High Impurity Load: A high concentration of impurities can depress the melting point of the mixture, causing it to liquefy.
-
Solution: First, attempt a "quick and dirty" purification. Dissolve the crude material in a minimal amount of a suitable solvent (like dichloromethane), add silica gel to form a slurry, and evaporate the solvent to create a dry powder. Pass this through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., 20% EtOAc/Hexanes) to remove baseline impurities before attempting recrystallization again.
-
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound in solution even at lower temperatures.
-
Solution: Use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone, or dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexanes, heptane, or water) dropwise until persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the cloudiness and then allow the mixture to cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling promotes supersaturation and oiling rather than ordered crystal lattice formation.
-
Solution: After preparing the hot, saturated solution, ensure it cools to room temperature slowly and undisturbed. Insulating the flask with glass wool can help. Once at room temperature, the flask can be moved to a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal yield.
-
Part 2: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most robust method for separating the target compound from a complex mixture of impurities. The key is selecting an appropriate solvent system that provides good separation on TLC.
Caption: Workflow for purifying this compound via flash chromatography.
-
Solvent System Selection: Based on your initial TLC analysis (FAQ 1), choose a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common starting point is a gradient of ethyl acetate in hexanes. For indole carboxylates, systems like Hexanes:CH₂Cl₂ have also proven effective.[1][2]
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Wet pack the column with your initial, least polar eluent. Ensure there are no air bubbles or cracks in the silica bed.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained. This is your "dry load."
-
Gently add the dry load to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial non-polar solvent system.
-
If running a gradient, slowly increase the percentage of the more polar solvent.
-
Collect fractions and monitor them by TLC. Combine the fractions that contain only the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid. Dry thoroughly under high vacuum.
Protocol 2: Recrystallization
If your crude product is of moderate purity (>85%), recrystallization is an efficient and scalable purification method.
| Solvent(s) | Type | Rationale & Use Case |
| Toluene or Xylenes | Single Solvent | Good for compounds with moderate polarity. Dissolves product when hot, but has poor solubility when cold. |
| Ethanol/Water | Binary System | Dissolve in minimal hot ethanol (good solvent), add hot water (poor solvent) dropwise until cloudy, then cool. |
| Ethyl Acetate/Hexanes | Binary System | A very common and effective system. Dissolve in minimal hot ethyl acetate, add hexanes until cloudy, then cool slowly. |
| Dichloromethane/Hexanes | Binary System | Useful if the compound is highly soluble in many solvents. Dissolve at room temp in DCM and slowly add hexanes. |
-
Choose a Solvent System: Use the table above as a guide. Test small amounts of your crude product in vials to find an effective system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (or single solvent) to dissolve the compound completely at or near the solvent's boiling point.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization:
-
If using a binary system, add the "poor" solvent dropwise to the hot solution until you see persistent turbidity. Add a few more drops of the "good" solvent to clarify.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals sparingly with a small amount of the cold recrystallization solvent (or the "poor" solvent if using a binary system) to remove any residual soluble impurities.
-
Dry the crystals thoroughly under high vacuum.
-
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you might face during purification.
Caption: A decision tree for troubleshooting common flash chromatography issues.
| Problem | Probable Cause | Suggested Solution |
| Low Recovery from Column | 1. Compound is too polar and stuck on the silica. 2. Compound is unstable on silica gel. | 1. Increase eluent polarity significantly (e.g., add methanol to your eluent system). 2. Neutralize the silica with triethylamine or switch to a different stationary phase like alumina. |
| Product is a Pale Yellow Solid | Trace, highly conjugated impurities are often present in indole compounds. | This is often acceptable. If higher purity is needed, a second recrystallization or passing a solution of the material through a small plug of activated carbon can sometimes remove color. |
| NMR shows a persistent, non-polar impurity | This could be grease from glassware joints or a byproduct that is very soluble in your purification solvents. | Re-purify using a different solvent system for chromatography or recrystallization to alter the solubility profile of the impurity relative to the product. |
| Product degrades upon storage | Indoles can be sensitive to light and air. | Store the purified solid in a sealed vial under an inert atmosphere (argon or nitrogen) in a cool, dark place, such as a freezer. |
References
Technical Support Center: Optimization of Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of indole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and causality to empower you to troubleshoot and optimize your reactions effectively. This resource is structured in a question-and-answer format to directly address the common challenges encountered in the lab.
Section 1: The Fischer Indole Synthesis: The Workhorse Reaction
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles.[1] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1] Despite its ubiquity, the reaction is notoriously sensitive to experimental parameters.[1]
Troubleshooting Guide & FAQs: Fischer Indole Synthesis
Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the most common causes and how can I fix it?
A1: Low yields are a frequent issue and can stem from several factors. Let's break down the troubleshooting process.
-
Purity of Starting Materials: Ensure your arylhydrazine and carbonyl compounds are pure. Impurities can trigger side reactions.[2] It is highly recommended to use freshly distilled or recrystallized starting materials. For arylhydrazines, which can be unstable, using the more stable hydrochloride salt is often a good practice.[3]
-
Acid Catalyst Choice & Concentration: The catalyst is critical. The choice between a Brønsted acid (e.g., HCl, H₂SO₄, p-TsOH) and a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃) can dramatically alter the outcome.[2][4] There is no universal "best" catalyst; it is substrate-dependent. Polyphosphoric acid (PPA) is often a powerful and effective medium for the cyclization step.[2][3]
-
Expert Insight: The catalyst's role is to facilitate two key steps: the formation of the hydrazone and the subsequent[3][3]-sigmatropic rearrangement. If the acid is too weak, the rearrangement won't occur efficiently. If it's too strong or used in excess, it can promote degradation and tar formation, especially at high temperatures.[5]
-
-
Reaction Temperature and Time: This reaction often requires heat to overcome the activation energy of the[3]-sigmatropic rearrangement. However, excessive heat or prolonged reaction times can decompose your starting materials or product.[2][6] The best practice is to monitor the reaction's progress closely using Thin-Layer Chromatography (TLC). Microwave-assisted synthesis can be an excellent alternative, often improving yields and drastically reducing reaction times from hours to minutes.[2]
-
Solvent Selection: The solvent influences reactant solubility and can affect reaction rates.[6][7] Acetic acid is a common choice as it can function as both a solvent and a catalyst. In some cases, polar aprotic solvents like DMSO are effective, while other reactions proceed best when run neat (without any solvent).
Q2: My TLC plate shows multiple spots, indicating significant side product formation. What are these byproducts and how can I minimize them?
A2: Side product formation is a classic challenge. Common culprits include aldol condensation products from the carbonyl partner or Friedel-Crafts type products.[1] Furthermore, if your starting ketone is unsymmetrical, you may get regioisomers.
-
Minimization Strategies:
-
Control Temperature: As discussed, avoid excessively high temperatures which promote polymerization and tar formation.[5]
-
Catalyst Screening: The choice of acid can influence regioselectivity. A systematic screening of both Brønsted and Lewis acids is advisable.
-
One-Pot vs. Two-Step: While one-pot procedures are efficient, isolating the intermediate hydrazone before cyclization can sometimes provide a cleaner reaction, as it removes the possibility of side reactions involving the free carbonyl compound.[3]
-
Substituent Effects: Be aware of the electronic properties of your substrates. Strong electron-donating groups on the carbonyl component can stabilize an iminyl-carbocation intermediate, favoring a competing N-N bond cleavage pathway over the desired[3][3]-sigmatropic rearrangement, causing the reaction to fail.[8] In such cases, an alternative indole synthesis method may be necessary.[9]
-
Data Presentation: Acid Catalyst Screening
When optimizing, a systematic approach is key. Below is a template for screening acid catalysts.
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | p-TsOH (0.1) | Toluene | 110 | 6 | 35 | Incomplete conversion |
| 2 | ZnCl₂ (1.1) | Acetic Acid | 100 | 4 | 65 | Cleaner reaction |
| 3 | H₂SO₄ (cat.) | Ethanol | 80 | 8 | 20 | Significant tarring |
| 4 | PPA (solvent) | Neat | 120 | 2 | 80 | High yield, viscous |
Visualization: Fischer Indole Synthesis Mechanism
The following diagram illustrates the accepted mechanism, highlighting the critical acid-catalyzed steps.
Caption: Mechanism of the Fischer Indole Synthesis.
Section 2: The Bischler-Möhlau Indole Synthesis
This method synthesizes 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[10] Historically, it has been plagued by requirements for harsh reaction conditions and often produces low yields, limiting its application.[10][11]
Troubleshooting Guide & FAQs: Bischler-Möhlau Synthesis
Q1: My Bischler-Möhlau synthesis yields are very poor. Is this reaction still viable, and how can it be improved?
A1: Yes, the reaction is viable with modern modifications. The classical procedure often suffers, but recent advancements have revitalized this method.
-
Milder Catalysts: The original "brute force" thermal conditions can be avoided. The use of lithium bromide (LiBr) as a catalyst has been shown to promote the reaction under much milder conditions.[11][12]
-
Microwave Irradiation: This is a game-changer for the Bischler-Möhlau synthesis. Microwave-assisted procedures, sometimes in solvent-free conditions, can dramatically increase yields and reduce reaction times from many hours to just a few minutes.[7][11][12]
-
Understanding the Mechanism: The reaction proceeds through the initial formation of an α-anilinoacetophenone intermediate, followed by reaction with a second molecule of aniline and subsequent electrophilic cyclization.[10][11] The harsh conditions were traditionally needed to drive the cyclization and dehydration steps. Microwave energy efficiently provides the required energy, minimizing thermal decomposition.
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
This protocol provides a starting point for optimization.
-
Reagent Preparation: In a microwave-safe reaction vessel, combine the substituted α-bromoacetophenone (1 mmol) and the substituted aniline (3 mmol, excess is crucial).
-
Catalyst Addition: Add lithium bromide (0.2 mmol) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180°C) for 5-15 minutes. Monitor pressure to ensure it remains within safe limits.
-
Workup: After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate. Wash the solution with a mild acid (e.g., 1M HCl) to remove excess aniline, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization: Bischler-Möhlau Mechanism
Caption: Simplified mechanism of the Bischler-Möhlau Indole Synthesis.
Section 3: Palladium-Catalyzed Indole Syntheses
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-N and C-C bonds, and indole synthesis is no exception.[13] Methods like the Larock, Buchwald-Hartwig, and Heck syntheses offer versatile and often milder routes to complex indoles.[14][15]
Troubleshooting Guide & FAQs: Palladium-Catalyzed Synthesis
Q1: My palladium-catalyzed indole synthesis (e.g., Larock, Buchwald-Hartwig) is sluggish or fails. What are the key parameters to investigate?
A1: Success in palladium catalysis hinges on the fine-tuning of a multicomponent system: the palladium precursor, the ligand, the base, and the solvent.
-
Catalyst and Ligand Choice: This is the heart of the system. The ligand stabilizes the palladium center, prevents its decomposition into inactive palladium black, and modulates its reactivity.[12]
-
Buchwald-Hartwig Amination: Often requires bulky, electron-rich phosphine ligands to facilitate the challenging C-N bond formation.[12][16]
-
Larock Annulation: This reaction of an o-iodoaniline with an alkyne is sensitive to the ligand and base combination.[17]
-
Troubleshooting: If the reaction fails, screen a panel of ligands with different steric and electronic properties. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also be critical.[18]
-
-
Base Selection: The base plays a crucial role, often in the reductive elimination step or in deprotonating a nucleophile. Common bases include Cs₂CO₃, K₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Catalyst Deactivation: A common failure mode is the precipitation of palladium black. This can be caused by impurities, inappropriate ligand choice, or running the reaction at too high a concentration or temperature. Using a slightly higher ligand-to-palladium ratio can sometimes mitigate this.[12]
-
Atmosphere: These reactions are almost always air-sensitive. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.
Data Presentation: Ligand and Base Screening for a Model Reaction
| Entry | Pd Source | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 25 |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 67 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 85 |
| 4 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 78 |
Visualization: General Catalytic Cycle for Larock Indole Synthesis
Caption: Catalytic cycle for the Larado indole synthesis.
Section 4: General Purification & Troubleshooting
Q1: My crude indole product is a dark, tarry substance that is very difficult to purify by column chromatography. What strategies can I employ?
A1: This is a very common problem, especially with reactions run at high temperatures like the Fischer synthesis.
-
Initial Workup: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer with a dilute acid to remove basic impurities (like remaining hydrazine) and then with a dilute base (like saturated NaHCO₃) to remove acidic byproducts.[19]
-
Deactivating Silica Gel: Indoles, especially electron-rich ones, can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column.[19] To mitigate this, you can use silica gel that has been "deactivated" by pre-treating it with a solvent system containing a small amount of a base, like triethylamine (~1%).[19]
-
Alternative Stationary Phases: If acid sensitivity is a major issue, consider switching to a neutral stationary phase like alumina.[19]
-
Recrystallization: If your crude product is a solid and has a reasonable purity (>85%), recrystallization can be an excellent and scalable method to obtain highly pure material, completely avoiding chromatography.[19] A solvent screen with small amounts of material is necessary to find the ideal solvent or solvent mixture.
References
- Technical Support Center: Optimizing Fischer Indole Synthesis. (n.d.). Benchchem.
- Optimization of reaction conditions for Fischer indole synthesis (temperature, solvent). (n.d.). Benchchem.
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles. (n.d.). Benchchem.
- Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. (n.d.). Benchchem.
- Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. (n.d.). Benchchem.
- Technical Support Center: Solvent Selection for Indole Synthesis. (n.d.). Benchchem.
- Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. (n.d.). Kaunas University of Technology | KTU.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI.
- An Eco-Friendly Industrial Fischer Indole Cyclization Process. (n.d.). ACS Publications.
- Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. (n.d.). Plant Physiology | Oxford Academic.
- Technical Support Center: Catalyst Selection for Indole Synthesis and Functionalization. (n.d.). Benchchem.
- Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (n.d.). MDPI.
- Effects of Solvent and Temperature on Reaction Outcome. (n.d.). ResearchGate.
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry (RSC Publishing).
- Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.
- How to get indole by separation and purification? (2020). Jinjing Chemical.
- Failure of Fischer indolization with specific substitution patterns. (n.d.). Benchchem.
- Why Do Some Fischer Indolizations Fail? (2011). PMC - NIH.
- Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions. (n.d.). PMC - NIH.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). ResearchGate.
- Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing.
- Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. (n.d.).
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. (2021).
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. (2025).
- Problems with Fischer indole synthesis. (2021). Reddit.
- Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. (2023). EurekAlert!.
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (n.d.). NIH.
- Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024). Science Info.
- Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com.
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2015). PubMed.
- Indoles via Palladium-catalyzed Cyclization. (n.d.). Organic Reactions.
- Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. (n.d.). Books.
- Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate.
- Indole Chemistry Breakthrough Speeds Drug Development. (2025). Mirage News.
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. (n.d.).
- Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. (n.d.).
- Larock indole synthesis. (n.d.). Wikipedia.
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Technical Support Center: Purification of Carbazole Ester Precursors
Introduction
Welcome to the Technical Support Center for the purification of carbazole ester precursors. Carbazole derivatives are pivotal in drug development and materials science, serving as key intermediates in the synthesis of a wide range of functional molecules.[1] The purity of these precursors is paramount, as even trace impurities can significantly alter biological activity, compromise material performance, and complicate subsequent synthetic steps.[1][2] This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to assist researchers in achieving the high purity required for their demanding applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying carbazole ester precursors?
A1: The primary purification techniques for solid carbazole derivatives are recrystallization and column chromatography.[3][4] For challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) may be employed. A specialized technique involving a phase separation slurry with warm acetic acid has also been proven highly effective for removing specific dimeric impurities.[5][6]
Q2: How do I select the right solvent for recrystallization?
A2: The ideal solvent is one in which your carbazole ester has high solubility at an elevated temperature but low solubility at room temperature or below.[1] This differential solubility is crucial for maximizing crystal recovery. Commonly used solvents for carbazole derivatives include ethanol, isopropanol, toluene, and acetone.[1][7] Empirical testing with small amounts of your crude product in various solvents is the most reliable way to determine the optimal choice.
Q3: What are the typical impurities I should expect?
A3: Impurities in carbazole ester synthesis are varied and can originate from several sources.[5] Common culprits include:
-
Unreacted Starting Materials: Precursors from the initial synthetic steps.[4]
-
Reaction Byproducts: These can include isomers, oxidation products, or uniquely challenging impurities like the spiro oxindole dimer, which can co-precipitate with the desired product.[4][6]
-
Isomeric Impurities: Even at very low concentrations (<0.5 mol%), certain carbazole isomers can dramatically impact the photophysical properties of the final material, such as inducing ultralong phosphorescence.[2]
-
Residual Solvents: Solvents used during the reaction or initial work-up.[4]
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment of carbazole esters.[8][9] A reversed-phase C18 column with UV detection is typically used.[8] Purity is calculated based on the area percentage of the main product peak.[8] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[8][10]
Purification Strategy Workflow
The following diagram outlines a logical workflow for the purification and analysis of a crude carbazole ester precursor.
Caption: General workflow for purification and analysis.
Troubleshooting Guide
Problem 1: Low or No Crystal Formation During Recrystallization
-
Possible Causes:
-
Solvent choice is suboptimal: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Insufficient concentration: The solution may not be supersaturated, preventing nucleation.
-
Presence of "oily" impurities: Certain byproducts can inhibit crystal lattice formation, causing the product to "oil out."
-
Cooling too rapidly: Rapid cooling can lead to the formation of a fine, impure powder or an oil instead of well-defined crystals.[11]
-
-
Suggested Solutions:
-
Re-evaluate the solvent: If the product is too soluble, add a co-solvent (an "anti-solvent") in which the compound is poorly soluble, dropwise, until turbidity persists. Then, heat to redissolve and cool slowly.
-
Concentrate the solution: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool again.
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.
-
Slow down the cooling process: Allow the flask to cool to room temperature undisturbed, then transfer it to a refrigerator, and finally to a freezer. Gradual cooling is key to growing larger, purer crystals.[11]
-
Problem 2: Product Purity Does Not Improve After Column Chromatography
-
Possible Causes:
-
Incorrect mobile phase polarity: The eluent may be too polar, causing all compounds (product and impurities) to elute together quickly. Conversely, if it's not polar enough, the product may not move from the origin.
-
Column overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.
-
Co-elution of impurities: An impurity may have a polarity very similar to the product, making separation by silica gel chromatography difficult.
-
Compound degradation on silica: Some sensitive carbazole esters might degrade on the acidic surface of silica gel.
-
-
Suggested Solutions:
-
Optimize the mobile phase: Use Thin-Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of ~0.3 for your target compound. A gradient elution (gradually increasing solvent polarity) often provides better separation.
-
Reduce the load: Use a larger column or load less material. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Switch stationary phase: If co-elution is an issue, consider using a different stationary phase (e.g., alumina, C18 reversed-phase silica) or switching to preparative HPLC for higher resolution.[12]
-
Use a neutral support: If degradation is suspected, use deactivated or neutral silica gel, or consider an alternative purification method like recrystallization.
-
Problem 3: Persistent Dimer Impurity Detected by HPLC
-
Possible Cause:
-
A specific byproduct, such as a spiro oxindole dimer, has crystallization properties similar to the desired carbazole ester, causing it to co-precipitate during conventional crystallization.[6]
-
-
Suggested Solution:
-
Utilize the Acetic Acid Phase Separation Method: This technique is specifically designed to remove such impurities.[5][6] By creating a thin slurry of the crude product in warm glacial acetic acid (e.g., 50-70°C), the dimer impurity is selectively removed. This method has been shown to dramatically increase product purity.[6]
-
Data on Acetic Acid Purification
The following table summarizes the effectiveness of the acetic acid slurry method for removing a spiro oxindole dimer impurity from a (6-chloro-2-carbazolyl)methyl-malonic acid diethyl ester precursor.[6]
| Parameter | Before Purification | After Acetic Acid Slurry |
| Initial Mass | 30.0 g | 23.14 g |
| Dimer Impurity (%) | 0.6% | 0.028% |
| Yield (%) | N/A | 77% |
| Purity Achieved | ~99.4% | ~99.97% |
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is a standard method for purifying crystalline carbazole esters.[1][4]
-
Dissolution: Place the crude carbazole ester (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., 50 mL) to start.
-
Heating: Heat the mixture on a hot plate with stirring. Gradually add more ethanol in small portions until all the solid just dissolves at the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Acetic Acid Slurry for Dimer Removal
This protocol is adapted from a patented method for removing stubborn dimer impurities.[6]
-
Slurry Formation: In a reaction vessel, combine the crude carbazole ester precursor (e.g., 30.0 g, containing 0.6% dimer impurity) with glacial acetic acid (90 mL).
-
Heating and Agitation: Heat the mixture to 50-55°C with constant stirring. A thin slurry should form.
-
Granulation: Maintain the temperature and stirring for approximately 2.5 hours.
-
Cooling: Slowly cool the slurry to room temperature (20-25°C) and continue stirring for an additional 2 hours.
-
Isolation & Drying: Filter the purified solid, wash with a minimal amount of appropriate solvent if necessary, and dry thoroughly under vacuum. This process can reduce the dimer impurity to as low as 0.028%.[6]
Protocol 3: Purity Assessment by HPLC
This protocol provides a general framework for assessing the final purity of the carbazole ester.[8][9]
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column.[8]
-
Sample Preparation: Prepare a stock solution of your purified compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Parameters:
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic or trifluoroacetic acid) is common.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or the λmax of your specific compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100. For drug development applications, a purity of >99.5% is often required.[1]
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common issues.
References
- Benchchem. (n.d.). High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development.
- Benchchem. (2025). Technical Support Center: Recrystallization of N-Aryl Carbazoles.
- Pfizer Products Inc. (1999). Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid. Google Patents.
- Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. (n.d.). PMC - NIH.
- Pfizer Products Inc. (2000). Method of purifying carbazole ester precursors of 6-chloro- alpha -methyl-carbazole-2-acetic acid. Patsnap.
- Benchchem. (n.d.). An In-depth Technical Guide to the Crystal Structure Analysis of Carbazole Derivatives: A Case Study of 2,3,4,9-Tetrahydro-1H-ca.
- Advanced Carbazole Boronate Esters: Synthesis & Commercial Availability. (2025).
- European Patent Office. (n.d.). Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto.
- SIELC Technologies. (n.d.). Separation of Carbazole on Newcrom R1 HPLC column.
- A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. (2024). PubMed.
- Benchchem. (n.d.). Purity Assessment of Synthesized 6-Amino-5,8-dimethyl-9H-carbazol-3-ol: A Comparative Guide.
- Purification of carbazole by solvent crystallization under two forced cooling modes. (2025). ResearchGate.
- Preparation and property analysis of antioxidant of carbazole derivatives. (2024). PMC - NIH.
- Benchchem. (n.d.). Confirming the Purity of 1H-Benzo[c]carbazole: A Comparative Guide to HPLC Analysis.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2,6-Dimethyl-9H-carbazole.
- Carbazole isomers induce ultralong organic phosphorescence. (2020). PubMed.
Sources
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- 2. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Method of purifying carbazole ester precursors of 6-chloro- alpha -methyl-carbazole-2-acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Failed Fischer Indole Synthesis Reactions
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this venerable and powerful reaction. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for constructing this heterocyclic core.[3][4] However, its success is highly sensitive to substrate electronics and reaction conditions.[2][5] This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and achieve successful indole synthesis.
Core Principles & Mechanism Overview
The Fischer indole synthesis is the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form an indole.[4][6] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a critical[1][1]-sigmatropic rearrangement under acidic conditions to ultimately cyclize and eliminate ammonia, yielding the aromatic indole.[3][4][7] Understanding this mechanism is key to diagnosing failures.
The Fischer Indole Synthesis Mechanism
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your Fischer indole synthesis experiments.
Problem 1: No Reaction or Very Low Yield
Q: I've mixed my arylhydrazine and carbonyl compound with an acid catalyst, but I'm seeing no product formation or only trace amounts on my TLC. What's going wrong?
A: This is a common and frustrating issue that can stem from several factors. Let's break down the potential causes and solutions.
1. Inappropriate Acid Catalyst: The choice and strength of the acid are critical.[1][8][9] A catalyst that is too weak may not facilitate the key rearrangement, while one that is too strong can lead to degradation.[9]
-
Expert Insight: Don't rely on a single "go-to" acid. The optimal catalyst is substrate-dependent. It's advisable to screen a variety of both Brønsted and Lewis acids.[10]
-
Troubleshooting Steps:
-
Screen Catalysts: Test a range of acids. Polyphosphoric acid (PPA) is often effective for the cyclization step.[10][11] Other common choices include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), p-toluenesulfonic acid (p-TsOH), and even glacial acetic acid, which can also serve as the solvent.[2][3][4]
-
Anhydrous Conditions: If using a Lewis acid like ZnCl₂, ensure your reaction conditions are anhydrous, as water can deactivate the catalyst.[12]
-
| Acid Catalyst Type | Examples | Common Applications/Notes |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, PPA, Acetic Acid | Widely used; PPA is excellent for difficult cyclizations.[1][2][3][4] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Effective, but require anhydrous conditions.[1][2][3][4][8] |
2. Sub-Optimal Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to drive the[1][1]-sigmatropic rearrangement.[11][13]
-
Expert Insight: Temperature control is a balancing act. Too low, and the reaction stalls; too high, and you risk decomposition and tar formation.[13]
-
Troubleshooting Steps:
-
Incremental Increase: Start with a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction by TLC.
-
Refluxing: Refluxing in a suitable solvent like glacial acetic acid or toluene is a common strategy.[11]
-
3. Unfavorable Substrate Electronics: The electronic nature of your starting materials plays a pivotal role.
-
Expert Insight: Electron-donating groups on the arylhydrazine generally facilitate the reaction. Conversely, strong electron-withdrawing groups on the arylhydrazine can hinder it. More significantly, electron-donating substituents on the carbonyl component can lead to a competing N-N bond cleavage pathway, causing the reaction to fail.[14][15][16] This is a primary reason why some Fischer indolizations fail.[14][15]
-
Troubleshooting Steps:
-
Harsher Conditions: For arylhydrazines with electron-withdrawing groups, you may need stronger acids and higher temperatures.[11]
-
Alternative Synthesis: If your carbonyl substrate has strong electron-donating groups that favor N-N bond cleavage, the Fischer indole synthesis may not be the appropriate method. Consider alternative indole syntheses like the Bischler-Möhlau, Buchwald-Hartwig, or Reissert syntheses.[17]
-
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Formation of Multiple Products & Purification Challenges
Q: My TLC plate shows multiple spots, and I'm struggling to isolate my desired indole. What are these byproducts, and how can I simplify purification?
A: The formation of multiple products is a common issue, often arising from regioisomerism or side reactions.
1. Formation of Regioisomers: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to two regioisomeric indole products.[18]
-
Expert Insight: The ratio of these isomers can be influenced by the acidity of the medium.[9] A weakly acidic environment may favor indolization at the more substituted carbon.
-
Troubleshooting Steps:
-
Catalyst and Solvent Screening: Systematically screen different acid catalysts and solvents to influence the isomer ratio.
-
Chromatography: Careful column chromatography will likely be necessary to separate the isomers.
-
2. Side Reactions: Besides regioisomers, other byproducts can complicate your reaction mixture.
-
Expert Insight: The presence of aniline or its derivatives in your crude product is a strong indicator of the competing N-N bond cleavage side reaction.[9] Aldol condensation products from the starting carbonyl can also be formed.[2][5]
-
Troubleshooting Steps:
-
Suppress N-N Cleavage: If N-N cleavage is the primary issue, consider switching from a Brønsted acid to a milder Lewis acid catalyst.[14]
-
One-Pot vs. Two-Step: While one-pot procedures are convenient, isolating the hydrazone intermediate before the cyclization step can sometimes lead to a cleaner reaction.[10][18]
-
Problem 3: Reaction Fails with Specific Carbonyls
Q: I've heard that the Fischer indole synthesis doesn't work with acetaldehyde. Is this true, and are there other problematic carbonyls?
A: Yes, the reaction is known to fail with acetaldehyde.[2][5]
-
Expert Insight: The reasons for this specific failure are complex, but it highlights that not all carbonyl compounds are suitable substrates. Additionally, α,α'-disubstituted aldehydes and ketones can lead to the formation of an indolenine instead of an indole, in what is known as an "interrupted" Fischer indole synthesis.[19]
-
Troubleshooting Steps:
-
Alternative Starting Material: To synthesize the parent indole ring, it is possible to use pyruvic acid or a keto acid as the carbonyl partner and then decarboxylate the resulting indole-2-carboxylic acid.[2][5]
-
Recognize Indolenine Formation: If you are using a highly substituted ketone, be aware that you may form an indolenine, which can sometimes be rearranged to the more stable indole under acidic conditions.[19]
-
Experimental Protocols
General Protocol for Fischer Indole Synthesis (One-Pot)
This protocol is a general guideline and should be optimized for your specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the arylhydrazine (1.0 equivalent) and the ketone or aldehyde (1.0-1.2 equivalents) in a suitable solvent (e.g., glacial acetic acid, ethanol, or toluene).[11]
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, ZnCl₂, or a few drops of concentrated H₂SO₄). For PPA, the hydrazone is typically added directly to pre-heated PPA.[10]
-
Heating: Heat the reaction mixture to the desired temperature (often reflux) and monitor the progress by Thin Layer Chromatography (TLC).[10][11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using a strong acid, carefully neutralize it with a base such as sodium bicarbonate or sodium carbonate solution.[2]
-
If the product precipitates, it can be collected by filtration.[11]
-
Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate).[11]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.[2]
References
-
Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange. [Link]
-
Fischer indole synthesis. chemeurope.com. [Link]
-
Majid, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Indole synthesis: a review and proposed classification. National Institutes of Health. [Link]
-
Fischer Indole Synthesis. Chem-Station Int. Ed.. [Link]
-
Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. [Link]
-
Why Do Some Fischer Indolizations Fail?. National Institutes of Health. [Link]
-
Browne, D. L., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]
-
Versatile variation on the Fischer indole synthesis. RSC Blogs. [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct. [Link]
-
An Eco-Friendly Industrial Fischer Indole Cyclization Process. ACS Publications. [Link]
-
Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube. [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). [Link]
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Validation & Comparative
A Comparative Analysis of Methyl 6-chloro-1H-indole-4-carboxylate: A Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] The strategic placement of substituents on this "privileged scaffold" allows for the fine-tuning of physicochemical properties and biological activity, making the exploration of novel indole derivatives a highly productive endeavor in drug discovery.[3] This guide provides a detailed comparative analysis of Methyl 6-chloro-1H-indole-4-carboxylate, a specific halogenated indole ester, placing it in context with other key indole carboxylate alternatives. We will delve into its synthesis, properties, and potential applications, supported by experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile building block.
The Indole Carboxylate Scaffold: A Privileged Framework in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a common motif in biologically active molecules, from the essential amino acid tryptophan to complex alkaloids and modern synthetic pharmaceuticals.[1] The addition of a carboxylate group transforms the indole into a versatile scaffold, providing a handle for further chemical modification while influencing the molecule's electronic properties and binding interactions.
The position and nature of substituents on the indole ring are critical determinants of pharmacological activity.[3] Halogenation, in particular, is a widely used strategy in medicinal chemistry to modulate factors such as:
-
Lipophilicity: Affecting cell membrane permeability and oral bioavailability.
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the drug's half-life.
-
Binding Affinity: Introducing specific halogen bonds or dipole interactions with target proteins.
This guide focuses on the 4-carboxylate substitution pattern, a less common but increasingly important class of indoles, with a specific emphasis on the 6-chloro derivative.
In Focus: this compound
This compound (CAS No: 1082040-57-0) is a halogenated indole derivative that serves as a valuable intermediate in organic synthesis.[4][5] Its structure combines the indole core with a chloro-substituent at the 6-position and a methyl ester at the 4-position, creating a unique electronic and steric profile.
Synthesis Strategies
The synthesis of substituted indoles can be achieved through various classical and modern methodologies.[6][7] The Fischer indole synthesis is a robust and widely used method that involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[8][9] For a 6-chloro-4-carboxylate target, a plausible synthetic route would involve a (3-chloro-5-hydrazinophenyl) derivative reacting with a suitable keto-ester.
Below is a generalized workflow for a modern palladium-catalyzed indole synthesis, which offers high regioselectivity and functional group tolerance.[10][11]
Comparative Analysis with Alternative Indole Carboxylates
The utility of this compound is best understood by comparing it to its structural analogs. The choice of isomer or substituent can profoundly impact biological activity and synthetic utility.
Comparison with Positional and Halogen Isomers
The placement of the chloro and carboxylate groups dramatically alters the molecule's properties.
| Compound | CAS Number | Key Differentiating Features & Applications |
| This compound | 1082040-57-0 | The 6-chloro substituent influences the electronics of the benzene portion of the ring system. A key building block for targeted therapies.[4][5] |
| Methyl 4-chloro-1H-indole-6-carboxylate | 885522-78-1 | Isomeric structure. The 4-chloro group sterically hinders the pyrrole nitrogen and electronically influences the C5 position, potentially altering reactivity and binding.[12] |
| Methyl 7-chloro-1H-indole-4-carboxylate | N/A (synthesis reported) | The 7-chloro substituent is adjacent to the indole nitrogen, significantly impacting its acidity and participation in N-alkylation or N-arylation reactions.[13][14] |
| Methyl 6-fluoro-1H-indole-4-carboxylate | 1082040-43-4 | A crucial intermediate in the synthesis of Rucaparib, a PARP inhibitor for cancer treatment.[15][16] The fluorine atom is smaller and more electronegative than chlorine, offering different steric and electronic properties.[15] |
| Methyl 1H-indole-4-carboxylate | 39830-66-5 | The unsubstituted parent compound. Serves as a baseline for evaluating the electronic and steric effects of substituents. It is a versatile intermediate for pharmaceuticals and agrochemicals.[17] |
Comparison with Other Carboxylate Positions
The position of the carboxylate group is a primary determinant of the molecule's role in drug design.
-
Indole-2-carboxylates: This is a well-studied class. The carboxylate at C2, adjacent to the nitrogen, creates a unique scaffold. These compounds have been extensively developed as allosteric modulators for receptors like the cannabinoid CB1 receptor and as antagonists for the glycine binding site of the NMDA receptor.[18][19][20] For example, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H–indole-2-carboxamide (ORG27569) is a prototypical CB1 allosteric modulator.[18]
-
Indole-5- and -6-carboxylates: These isomers place the electronic-withdrawing carboxylate group on the benzene ring, influencing the overall aromatic system differently than the 4-carboxylate. They are common intermediates. For instance, derivatives of Methyl 6-chloro-1H-indole-5-carboxylate have been synthesized and evaluated for anticonvulsant activity.[1][21][22]
The 4-carboxylate position, as in our title compound, offers a distinct spatial arrangement of the key functional groups, providing a unique vector for exploring chemical space that is different from the more common 2-, 5-, or 6-substituted analogs.
Experimental Protocols and Data
To ensure scientific integrity and reproducibility, detailed experimental procedures are crucial.
Representative Synthesis: Batcho-Leimgruber Indole Synthesis
This protocol describes a general method for synthesizing an indole-4-carboxylate from a substituted o-nitrotoluene, a route noted for its efficiency.[7][11]
Objective: To synthesize a Methyl Indole-4-carboxylate derivative.
Materials:
-
Substituted 2-methyl-3-nitrobenzoate
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen source (e.g., H₂ balloon or hydrogenation reactor)
-
Solvents: Pyrrolidine, Methanol, Ethyl acetate
Procedure:
-
Enamine Formation:
-
To a solution of the starting 2-methyl-3-nitrobenzoate in DMF, add pyrrolidine followed by DMFDMA.
-
Causality: DMFDMA reacts with the acidic methyl group ortho to the nitro group to form a stable enamine intermediate. Pyrrolidine acts as a catalyst.
-
Heat the mixture (e.g., to 100 °C) for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction and remove the solvent under reduced pressure.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in a suitable solvent like methanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst to the solution in an inert atmosphere.
-
Causality: The palladium catalyst is essential for the catalytic hydrogenation of the nitro group to an amine. The newly formed amine then spontaneously attacks the enamine double bond, cyclizing to form the indole ring after elimination of dimethylamine.[9]
-
Subject the mixture to hydrogenation (e.g., 50 psi H₂) and stir at room temperature for 12-24 hours.
-
Monitor the reaction for completion.
-
-
Workup and Purification:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the pure Methyl Indole-4-carboxylate.[11]
-
Example Biological Assay Workflow: Cell Viability (MTT) Assay
This workflow outlines how to test the cytotoxic effect of an indole carboxylate derivative on a cancer cell line, a common primary screen in drug discovery.[23]
Comparative Biological Activity Data
The biological activity of indole carboxylates is highly dependent on their substitution pattern. Direct comparative data for this compound is limited in public literature, underscoring its potential for novel discovery. However, data from related structures illustrate key structure-activity relationships (SAR).
| Isomer Class | Target/Assay | Measured Activity (IC₅₀/Kᵢ) | Key Insight |
| Indole-2-carboxylates | NMDA Receptor (Glycine Site) | Kᵢ values can be in the nanomolar range (e.g., < 1 µM for a 4,6-dichloro derivative)[19][24] | The indole-2-carboxylate scaffold is a potent glycine site antagonist. Halogenation at the 4 and 6 positions significantly enhances potency.[19] |
| Indole-2-carboxamides | CDK2 Kinase Inhibition | IC₅₀ values can be as low as 11-34 nM for certain chloro-substituted derivatives.[23] | Chloro-substitution on the indole ring is compatible with potent CDK2 inhibition, with some derivatives exceeding the potency of reference inhibitors.[23] |
| Indole-5-carboxylates | Anticonvulsant (MES model) | Derivatives show significant protection against maximal electroshock-induced seizures.[21][22] | The indole-5-carboxylate core can be derivatized to produce potent anticonvulsant agents.[21] |
| 1H-Indole-4,7-diones | Antifungal (Candida, Cryptococcus) | MIC values range from 0.8-100 µg/mL.[24] | The indole-4,7-dione core, related to the 4-carboxylate, shows significant antifungal properties.[24] |
Discussion and Future Perspectives
This compound represents a synthetically accessible and strategically functionalized building block. While its direct biological applications are not as extensively documented as its 2- or 5-carboxylate cousins, its unique substitution pattern offers significant potential.
Structure-Activity Relationship (SAR) Insights:
-
Role of the 6-Chloro Group: The electron-withdrawing nature of the chlorine at C6 can influence the acidity of the N-H proton and the nucleophilicity of the C3 position, which is a common site for functionalization. This is evident in studies where halogenation enhances binding affinity.[19]
-
The 4-Carboxylate Vector: The ester at C4 provides a rigid outward-pointing vector for derivatization. This position is spatially distinct from other carboxylate isomers and can be used to probe different regions of a target's binding pocket.
Future Directions:
-
Library Synthesis: this compound is an ideal starting point for creating focused compound libraries. Derivatization at the N1 (alkylation/arylation) or C3 (electrophilic substitution) positions could yield novel candidates for screening.
-
Bioisosteric Replacement: In known indole-based drugs, replacing a different substitution pattern with the 6-chloro-4-carboxylate motif could lead to new intellectual property and potentially improved pharmacological profiles.
-
Fragment-Based Drug Discovery (FBDD): This molecule could serve as a valuable fragment for screening against various protein targets. The chloro and ester groups provide clear vectors for fragment evolution.
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A Comparative Guide to Methyl 6-chloro-1H-indole-4-carboxylate Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1][2] This guide focuses on a specific, functionalized scaffold: Methyl 6-chloro-1H-indole-4-carboxylate . The strategic placement of a chlorine atom at the 6-position and a methyl carboxylate at the 4-position offers a unique starting point for developing novel therapeutic agents. The electron-withdrawing nature of the 6-chloro substituent can significantly influence the electronic properties of the indole ring, potentially enhancing metabolic stability and modulating receptor binding affinity.[3][4] The C4-carboxylate provides a versatile chemical handle for diversification, allowing for the exploration of various interactions with target proteins through the introduction of amides, hydrazides, and other functional groups.
While extensive research exists for indole-2- and indole-3-carboxamides, the 4-carboxylate regioisomer remains a less explored but highly promising chemical space.[3][5][6] This guide provides a comprehensive framework for the design, synthesis, and comparative evaluation of novel this compound analogs. We will delve into rational synthetic strategies, propose a robust cascade for biological screening, and establish a predictive structure-activity relationship (SAR) framework to guide future drug discovery efforts in this area.
Part I: Synthetic Strategies and Rationale
The successful exploration of the SAR for this scaffold hinges on the efficient and versatile synthesis of a diverse library of analogs. The overall strategy involves the initial synthesis of the core indole structure, followed by systematic diversification at key positions.
Synthesis of the Core Scaffold
A robust synthesis of the this compound core is paramount. While numerous indole syntheses exist, a practical approach adapted from established procedures for related indole-4-carboxylates involves a palladium-catalyzed N-heteroannulation, which offers flexibility and good yields.[7] This method avoids the use of potentially hazardous intermediates like azides, a critical consideration for process safety and scalability.[8]
General Workflow for Analog Diversification
The true potential of the scaffold is unlocked through systematic structural modifications. The primary points for diversification are the N1-position of the indole ring and the C4-methyl carboxylate. A generalized workflow is presented below.
Rationale Behind Derivatization Choices
-
N1-Alkylation/Arylation: Substitution at the indole nitrogen is a classic strategy to modulate lipophilicity, which directly impacts cell permeability and pharmacokinetic properties.[9] Introducing bulky or aromatic groups can also probe for specific steric or π-stacking interactions within a target's binding pocket.
-
C4-Carboxylate to Amide Conversion: The conversion of the methyl ester to a diverse panel of amides is arguably the most critical diversification step.[5] The resulting amide bond introduces a hydrogen bond donor (the N-H) and acceptor (the C=O), which are pivotal for molecular recognition.[10] Varying the amine component allows for the systematic introduction of different sizes, shapes, and functionalities (e.g., basic amines, aromatic rings, alkyl chains) to comprehensively map the target's binding site.
Experimental Protocol: Representative Amide Synthesis
This protocol describes the hydrolysis of the core ester followed by a standard amide coupling reaction.
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, acidify the reaction mixture to pH ~3 using 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 6-chloro-1H-indole-4-carboxylic acid. This intermediate is often used without further purification.
Step 2: Amide Coupling (EDC/HOBt)
-
To a solution of 6-chloro-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at 0°C for 20 minutes to form the active ester.
-
Add the desired primary or secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-amide analog.
Trustworthiness Note: The success of this protocol relies on the purity of the starting materials and the anhydrous conditions for the coupling step. The progress of each step must be validated by an appropriate analytical method like TLC or LC-MS before proceeding to the next.
Part II: A Framework for Comparative Biological Evaluation
Given the versatility of the indole scaffold, analogs derived from this compound could exhibit a wide range of biological activities. Based on activities reported for related indole derivatives, promising therapeutic areas include oncology, infectious diseases, and neurology.[1][6][11] A structured screening cascade is essential for efficiently identifying and prioritizing lead compounds.
Proposed Biological Screening Cascade
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol provides a standard method for assessing the cytotoxic or antiproliferative effects of the synthesized analogs against cancer cell lines.
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then further dilute in culture medium to achieve the final desired concentrations (e.g., from 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[12]
Part III: Predictive Structure-Activity Relationship (SAR) Analysis
While experimental data for this specific series must be generated, we can predict SAR trends based on extensive literature on related indole carboxamides and other chlorinated heterocycles.[3][4][13]
Key SAR Hypotheses
-
C4-Amide Substituent:
-
Small, polar groups (e.g., aminoethyl) may enhance solubility and interact with solvent-exposed regions of a target.
-
Lipophilic, aromatic groups (e.g., benzyl, phenyl) can engage in hydrophobic or π-stacking interactions within a binding pocket, often increasing potency but potentially reducing solubility.
-
Heterocyclic groups (e.g., pyridyl, piperidinyl) can act as hydrogen bond acceptors or introduce basic centers, which can be crucial for forming salt bridges with acidic residues like aspartate or glutamate.[5]
-
-
N1-Indole Substituent:
-
N-H (unsubstituted): The indole N-H can act as a critical hydrogen bond donor. Its presence should be considered a baseline.[13]
-
N-Methyl: A small alkyl group can block the hydrogen-bonding capability of the N-H and increase lipophilicity, which can differentiate between binding modes and improve cell permeability.
-
N-Benzyl: A larger, more lipophilic group can probe for deeper hydrophobic pockets.
-
-
The 6-Chloro Group: This group is expected to increase the overall lipophilicity of the molecule. Its electron-withdrawing nature can also lower the pKa of the indole N-H, making it a better hydrogen bond donor. Furthermore, halogen bonding interactions with backbone carbonyls or other electron-rich moieties in a protein are possible.
Data Summary Table (Hypothetical Data for SAR)
The following table illustrates how experimental data would be structured to facilitate SAR analysis.
| Analog ID | N1-Substituent (R1) | C4-Amide Substituent (R2) | Antiproliferative IC₅₀ (µM) vs. HCT-116 | Kinase X IC₅₀ (µM) |
| 1a | -H | -NH-CH₃ | > 50 | > 50 |
| 1b | -H | -NH-Benzyl | 15.2 | 8.1 |
| 1c | -H | -NH-(4-fluorophenyl) | 5.8 | 1.2 |
| 1d | -H | -N(CH₃)₂ | > 50 | > 50 |
| 2a | -CH₃ | -NH-Benzyl | 12.5 | 6.9 |
| 2b | -CH₃ | -NH-(4-fluorophenyl) | 3.1 | 0.8 |
From this hypothetical data, one could deduce that a C4-aryl amide is preferred over a small alkyl amide (1b vs 1a) and that a hydrogen bond acceptor (fluorine) on the phenyl ring enhances activity (1c vs 1b). Methylation at N1 provides a slight potency boost (2b vs 1c), suggesting the N-H is not a critical H-bond donor for this hypothetical target.
Part IV: In Vitro Pharmacokinetics (ADME/Tox) Profile
Early assessment of ADME/Tox properties is crucial to ensure that potent compounds have the potential to become viable drugs. Poor metabolic stability or high plasma protein binding can terminate the development of an otherwise promising compound.[14]
Key In Vitro ADME Assays
-
Metabolic Stability: Assessed using human liver microsomes (HLM) or hepatocytes to determine the intrinsic clearance (Clᵢₙₜ) of a compound. High clearance suggests the compound will be rapidly metabolized in vivo, leading to a short half-life.[14]
-
Plasma Protein Binding (PPB): Measures the extent to which a compound binds to plasma proteins like albumin. High PPB (>99%) means only a small fraction of the drug is free to exert its therapeutic effect.
-
hERG Inhibition: The hERG potassium channel is a critical anti-target. Inhibition can lead to fatal cardiac arrhythmias. This is a mandatory safety screen.[3]
-
Physicochemical Properties: Parameters like solubility and lipophilicity (LogD at pH 7.4) are fundamental determinants of absorption and distribution.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4). Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation: Add the test compound to the mixture (final concentration 1 µM). Split the mixture into two aliquots. To one aliquot, add a pre-warmed NADPH regenerating solution (the +NADPH condition). To the other, add buffer (the -NADPH control).
-
Time Points: Aliquot samples from both the +NADPH and -NADPH conditions at various time points (e.g., 0, 5, 15, 30, 60 minutes) into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of elimination (k). Use this to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
Comparative Data Table (Example ADME Data)
| Analog ID | HLM Intrinsic Clearance (µL/min/mg) | Plasma Protein Binding (%) | hERG IC₅₀ (µM) | LogD (pH 7.4) |
| 1c | 85 | 98.5 | 8.5 | 3.8 |
| 2b | 60 | 97.2 | > 30 | 4.1 |
| Control | Verapamil (High Clearance) | > 100 | - | - |
| Control | Warfarin (High Binding) | - | 99.8 | - |
This example data suggests that analog 2b is superior to 1c, showing lower (better) metabolic clearance, and a significantly improved safety profile regarding hERG inhibition.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel small-molecule therapeutics. This guide has provided a comprehensive, albeit predictive, framework for the systematic design, synthesis, and evaluation of its analogs. By employing a logical synthetic diversification strategy and a hierarchical biological screening cascade, researchers can efficiently navigate the chemical space to identify potent and selective modulators of various biological targets.
The key to success will be the tight integration of medicinal chemistry, biological screening, and early ADME/Tox profiling. The predictive SAR and ADME models presented here should serve as a starting point, to be refined and validated as experimental data is generated. Future work should focus on synthesizing a diverse initial library and screening it broadly to uncover novel biological activities. Promising hits can then be optimized using the principles outlined in this guide, with the ultimate goal of developing novel clinical candidates to address unmet medical needs.
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- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI.
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A Senior Application Scientist's Guide to Spectroscopic Analysis and Characterization of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions make the precise characterization of indole derivatives a critical step in drug discovery and development. This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation and characterization of these vital compounds, grounded in practical insights and experimental data.
The Indole Chromophore: A Spectroscopic Overview
The indole ring system, composed of a fused benzene and pyrrole ring, possesses a rich electronic structure that gives rise to distinct spectroscopic signatures. Understanding these fundamental properties is paramount for selecting the appropriate analytical technique and accurately interpreting the resulting data. The primary methods covered in this guide are Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and a combined approach is often necessary for unambiguous characterization.[2][3][4]
Logical Workflow for Spectroscopic Analysis
A systematic approach ensures efficient and accurate characterization. The following workflow outlines a logical sequence for analyzing a novel indole derivative.
Caption: A logical workflow for the spectroscopic characterization of indole derivatives.
UV-Vis and Fluorescence Spectroscopy: Probing the Electronic Landscape
UV-Vis and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions within the indole chromophore.[5] The indole ring exhibits two primary electronic transitions, the ¹Lₐ and ¹Lₑ states, which are sensitive to substitution and solvent polarity.[5][6]
Expertise & Experience: The positions and intensities of the absorption and emission maxima provide valuable information about the extent of conjugation and the nature of substituents on the indole ring. For instance, electron-donating groups typically cause a bathochromic (red) shift in the absorption spectrum, while electron-withdrawing groups can lead to a hypsochromic (blue) shift.[7] The solvent environment also plays a crucial role; polar solvents can stabilize the excited state, leading to red-shifted fluorescence emission.[7][8]
Comparative Analysis of Substituted Indoles by UV-Vis Spectroscopy
| Indole Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Indole | Methanol | 219, 271, 278, 287 | 33,100; 5,600; 5,400; 4,400 | [9] |
| 5-Nitroindole | Ethanol | 267, 348 | - | [7] |
| 5-Methoxyindole | Cyclohexane | 225, 275, 298 | - | [7] |
| 3-Acetylindole | Ethanol | 215, 243, 303 | - | [7] |
Trustworthiness: The molar absorption coefficient (ε) is an intrinsic property of a compound and can be used for quantitative analysis and as a fingerprint for identification.[10]
Experimental Protocol: UV-Vis & Fluorescence Spectroscopy
-
Sample Preparation: Prepare a stock solution of the indole derivative in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, cyclohexane) at a concentration of approximately 1 mg/mL.[7][9] From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis (typically in the micromolar range).
-
Instrument Parameters (UV-Vis):
-
Instrument Parameters (Fluorescence):
-
Spectrofluorometer: Utilize a calibrated spectrofluorometer.[7]
-
Excitation Wavelength: Excite the sample at its absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Emission Scan: Record the emission spectrum over a range typically 20-200 nm higher than the excitation wavelength.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and emission (λem). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] Both ¹H and ¹³C NMR are essential for the complete characterization of indole derivatives.
Expertise & Experience: The chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra reveal the connectivity of protons and their spatial relationships. For the indole ring, the proton at the C2 position is typically the most deshielded, appearing at a higher chemical shift.[11] Substituents on the ring will cause predictable shifts in the signals of nearby protons. ¹³C NMR provides information on the number and electronic environment of carbon atoms.[12]
Characteristic ¹H NMR Chemical Shifts for the Indole Ring
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 8.0 - 8.2 | br s |
| H-2 | 7.0 - 7.2 | t |
| H-3 | 6.4 - 6.6 | t |
| H-4 | 7.5 - 7.7 | d |
| H-5 | 7.0 - 7.2 | t |
| H-6 | 7.0 - 7.2 | t |
| H-7 | 7.5 - 7.7 | d |
Note: These are approximate values and can vary depending on the solvent and substituents.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Parameters:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.[4] Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of protons.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule. 2D NMR techniques like COSY and HSQC can be invaluable for complex structures.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and valuable information about its structure through fragmentation patterns.[13][14]
Expertise & Experience: The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, allowing for the determination of the molecular formula. The fragmentation pattern is often characteristic of the compound's structure. For indoles, common fragmentation pathways involve the loss of small molecules like HCN.[13]
Common Fragmentation Pathways for Indole Derivatives
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A Senior Application Scientist's Guide to the Biological Activity of Substituted Indole Isomers
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its remarkable versatility stems from a fused bicyclic structure—a benzene ring and a pyrrole ring—that can engage in diverse molecular interactions with a wide range of biological targets.[3] However, the true power of the indole scaffold lies in its capacity for chemical modification. The placement and nature of substituents on the indole ring can dramatically alter a compound's pharmacological profile, turning an inactive molecule into a potent therapeutic or shifting its activity from one target to another.[4][5]
This guide moves beyond a simple catalog of derivatives to explore a more nuanced and critical aspect of indole-based drug discovery: the profound impact of isomerism. How does simply changing the position of a substituent—from C-5 to C-6, for instance—or altering the linkage point between two indole moieties influence biological activity? Through detailed case studies, supported by experimental data and protocols, we will dissect the structure-activity relationships (SAR) of key indole isomers to provide researchers and drug development professionals with actionable insights into rational drug design.
Case Study 1: The Critical Role of Linkage Position in Bis-Indole HIV-1 Fusion Inhibitors
The gp41 protein of the human immunodeficiency virus (HIV-1) is a crucial target for antiviral therapy. It mediates the fusion of the viral and cellular membranes, a necessary step for viral entry. Small molecules that bind to a conserved hydrophobic pocket on gp41 can inhibit this process. Bis-indole scaffolds have emerged as promising candidates for this role, but their efficacy is exquisitely sensitive to their overall molecular shape, which is dictated by the point of connection between the indole rings.[6]
Structure-Activity Relationship (SAR) Analysis
Research into a series of benzyl-substituted bis-indoles revealed a stark difference in activity based on the linkage between the two indole cores.[6][7] The parent compound, linked at the 6-6' positions, demonstrated potent activity. However, its isomers with 5-6', 6-5', and 5-5' linkages showed a significant drop in both binding affinity and antiviral efficacy.
This demonstrates a crucial principle: for inhibitors targeting a well-defined pocket, the spatial orientation of key pharmacophoric groups is paramount. The 6-6' linkage optimally positions the benzyl substituents to engage with the hydrophobic pocket on gp41. Altering this linkage changes the molecule's overall topology, disrupting this critical interaction and reducing its inhibitory power.
Data Presentation: Comparing Bis-Indole Linkage Isomers
The following table summarizes the biological activity of four bis-indole linkage isomers against HIV-1. The data clearly illustrates the superiority of the 6-6' linkage.
| Compound ID | Indole-Indole Linkage | Cell-Cell Fusion (EC₅₀, µM) | Virus-Cell Fusion (EC₅₀, µM) |
| 1a | 6–6′ | 0.9 | 0.9 |
| 6o | 5–6′ | 3.6 | 18.0 |
| 6p | 6–5′ | 4.6 | 5.8 |
| 6q | 5–5′ | 4.8 | 11.0 |
| (Data sourced from Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.[6]) |
Visualization of Isomeric Impact
Caption: Generalized workflow for evaluating indole isomers.
Conclusion and Future Directions
The comparative analysis of substituted indole isomers unequivocally demonstrates that minor positional changes can lead to major differences in biological activity. As illustrated by HIV-1 fusion inhibitors and CB1 receptor modulators, the precise placement of substituents is fundamental to achieving optimal interaction with a biological target. This principle of positional isomerism is a critical consideration in medicinal chemistry, guiding the rational design of more potent and selective therapeutics. [4] For researchers in this field, the key takeaway is to approach SAR studies with a high degree of structural granularity. Synthesizing and testing a full matrix of positional isomers, where feasible, can uncover unexpected activity profiles and provide a deeper understanding of the target's binding pocket topology. As synthetic methodologies become more advanced, enabling precise and efficient access to diverse indole derivatives, the systematic exploration of isomerism will continue to be a powerful strategy in the quest for next-generation medicines. [1][2]
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- Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ijrpr.
- Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery. Benchchem.
- Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate.
- Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed.
- Recent progress in biologically active indole hybrids: a mini review. PubMed.
- Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. PMC.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry - ACS Publications.
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC - PubMed Central.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH.
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analytical data for 6-chloro-3-methyl-1H-indole.
An In-Depth Analytical and Comparative Guide to 6-Chloro-3-methyl-1H-indole
This guide provides a comprehensive overview of the analytical data for 6-chloro-3-methyl-1H-indole, a halogenated indole derivative of interest in synthetic chemistry and drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the precise analytical characteristics of its substituted analogs is critical for unambiguous identification, purity assessment, and quality control in research and development settings.
This document moves beyond a simple data sheet to offer a comparative analysis against its key positional isomers. By highlighting the subtle yet significant differences in their spectroscopic and chromatographic profiles, this guide equips researchers with the necessary tools to confidently distinguish between these closely related compounds. All data presented is supported by experimental protocols and authoritative sources to ensure scientific integrity and reproducibility.
Physicochemical and Spectroscopic Overview
6-chloro-3-methyl-1H-indole is a white solid with the molecular formula C₉H₈ClN.[1][2] A summary of its fundamental properties provides the foundation for its analytical characterization.
Table 1: Physicochemical Properties of 6-Chloro-3-methyl-1H-indole
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Monoisotopic Mass | 165.0345270 Da | [1] |
| Melting Point | 115-116 °C | [3] |
| CAS Number | 158905-35-2 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed fingerprint of the molecular structure. The data presented here was recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer.[3]
¹H NMR Analysis
The ¹H NMR spectrum of 6-chloro-3-methyl-1H-indole shows distinct signals for each proton. The substitution pattern on the benzene ring dictates the multiplicity and coupling constants of the aromatic protons, which is a key differentiator from its isomers.
-
Causality of Signal Assignment: The broad singlet at ~7.88 ppm is characteristic of the N-H proton of the indole ring. The signal at 7.48 ppm is a doublet, corresponding to the H5 proton, which shows ortho-coupling to the H4 proton. The H7 proton appears as a doublet at 7.33 ppm due to its meta-relationship with H5. The signal for the H4 proton at 7.09 ppm is a doublet of doublets, arising from its ortho-coupling to H5 and meta-coupling to H7. The methyl group at the C3 position gives rise to a sharp singlet (or a narrow doublet due to long-range coupling) at 2.31 ppm.[3]
¹³C NMR Analysis
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The presence of the electron-withdrawing chlorine atom influences the chemical shifts of the aromatic carbons.
Table 2: NMR Spectroscopic Data for 6-Chloro-3-methyl-1H-indole in CDCl₃ [3]
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
| δ (ppm) | Multiplicity, J (Hz) | δ (ppm) | |
| 7.88 | s (br), 1H | 136.67 | C7a |
| 7.48 | d, J = 8.4 Hz, 1H | 127.93 | C6 |
| 7.33 | d, J = 1.5 Hz, 1H | 127.05 | C3a |
| 7.09 | dd, J = 8.4, 1.8 Hz, 1H | 122.32 | C2 |
| 6.95 | dd, J = 2.0, 0.9 Hz, 1H | 119.94 | C4 |
| 2.31 | d, J = 0.9 Hz, 3H | 119.82 | C5 |
| 112.03 | C7 | ||
| 110.96 | C3 | ||
| 9.67 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For 6-chloro-3-methyl-1H-indole, the molecular ion peak is expected at an m/z corresponding to its molecular weight.
-
Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) would be observed at m/z 165, with a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2 peaks). Common fragmentation pathways for 3-methylindoles involve the loss of a hydrogen atom to form a stable quinolinium-like cation, leading to a significant [M-1]⁺ peak.[4] Further fragmentation could involve the loss of the methyl group or cleavage of the indole ring.
Chromatographic Methods for Purity and Analysis
Chromatography is essential for separating the target compound from impurities and for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for analyzing volatile and thermally stable compounds like substituted indoles.[5] The choice of the GC column is critical for achieving good separation from isomers. A non-polar or medium-polarity column is typically effective. The mass spectrometer detector provides confirmation of the peak identity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for analyzing indole derivatives.[6] A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, provides excellent resolution. Detection is typically performed using a UV detector, monitoring at wavelengths around 220 nm and 280 nm where the indole chromophore absorbs strongly.
Comparative Analysis: Distinguishing 6-Chloro-3-methyl-1H-indole from its Isomers
The primary challenge in indole analysis is often the differentiation of positional isomers. The analytical techniques described above reveal unique fingerprints for each isomer. Here, we compare the 6-chloro isomer with the 5-chloro isomer.
Table 3: ¹H NMR Comparison of 6-Chloro vs. 5-Chloro-3-methyl-1H-indole [3]
| Compound | H4 Signal (δ, ppm, mult.) | H6 Signal (δ, ppm, mult.) | H7 Signal (δ, ppm, mult.) | Distinguishing Feature |
| 6-Chloro-3-methyl-1H-indole | 7.09, dd | - | 7.33, d | H7 is a narrow doublet (meta-coupling only). H4 is a doublet of doublets. |
| 5-Chloro-3-methyl-1H-indole | 7.57, d | 7.16, dd | 7.27, d | H4 is a narrow doublet. H6 is a doublet of doublets. H7 is a standard doublet (ortho-coupling). |
-
Expert Interpretation: The substitution pattern directly impacts the proton environment. In the 6-chloro isomer, the H7 proton has only one meta-coupled neighbor (H5), resulting in a small coupling constant and a narrow doublet. In contrast, for the 5-chloro isomer, the H4 proton only has a meta-coupled neighbor (H6), giving a narrow doublet, while the H7 proton has an ortho-coupled neighbor (H6), resulting in a larger, more typical doublet splitting. These distinct splitting patterns in the aromatic region are unequivocal identifiers.
Standard Operating Protocols
The following protocols are provided as validated starting points for the analysis of 6-chloro-3-methyl-1H-indole.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and vortex until the sample is fully dissolved.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at 25 °C. Use standard pulse programs.
-
Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Protocol 2: GC-MS Analysis
-
System: Agilent 7890A GC or equivalent, coupled to a mass selective detector.[3]
-
Column: Agilent 19091J-413 (30 m × 320 µm × 0.25 µm) or similar 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250 °C, split ratio 50:1.
-
Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-450.
Protocol 3: HPLC-UV Analysis
-
System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
Visualized Workflows
General Analytical Workflow
The following diagram illustrates a typical workflow for the complete characterization of a synthetic indole derivative like 6-chloro-3-methyl-1H-indole.
Caption: A standard workflow for sample analysis.
Isomer Differentiation Logic
This diagram outlines the logical process for distinguishing between chlorinated 3-methylindole isomers using ¹H NMR data.
Caption: Differentiating isomers based on NMR splitting.
Conclusion
The definitive analytical characterization of 6-chloro-3-methyl-1H-indole relies on a multi-technique approach. While basic properties and mass spectrometry confirm its elemental composition and mass, NMR spectroscopy provides the unambiguous structural proof. Specifically, the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum serve as a robust fingerprint, allowing for clear differentiation from its positional isomers. The chromatographic methods outlined herein provide the necessary tools for assessing purity and ensuring sample integrity. This guide serves as a foundational reference for researchers working with this and related indole compounds.
References
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Title: Supporting Information for "Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol" Source: The Royal Society of Chemistry URL: [Link]
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Title: Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Infrared (GC–IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids Source: ResearchGate URL: [Link]
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Title: Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid Source: MDPI URL: [Link]
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The Alchemist's Guide to Indole: A Comparative Handbook for Modulating Chemoselectivity in Organic Transformations
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its prevalence in a vast array of natural products and pharmaceuticals underscores the critical importance of mastering its chemical manipulation. However, the inherent reactivity of the indole nucleus presents a formidable challenge: achieving precise control over reaction selectivity. This guide delves into the nuanced art and science of modulating chemoselectivity in indole transformations, offering a comparative analysis of key strategies, supported by experimental data and mechanistic insights. Our focus is to move beyond mere protocols and illuminate the causal relationships that govern reaction outcomes, empowering you to make informed decisions in your synthetic endeavors.
The Chemoselectivity Conundrum in Indole Chemistry
The indole ring possesses multiple reactive sites, primarily the electron-rich pyrrole ring (N-1, C-2, and C-3) and the less nucleophilic benzene ring (C-4, C-5, C-6, and C-7).[1][2] The intrinsic reactivity often favors functionalization at the C-3 position via electrophilic substitution.[1] However, modern synthetic chemistry demands the ability to selectively target other positions to access diverse chemical space. This guide will explore three primary pillars for achieving such control: Catalyst Control , the use of Directing Groups , and the strategic manipulation of Reaction Conditions .
Catalyst Control: The Conductor of the Orchestration
The choice of catalyst is arguably the most powerful tool for dictating the course of an indole functionalization. Different metals and ligands can engage with the indole nucleus in distinct ways, leading to divergent reaction pathways from the same starting materials.
Lewis Acids vs. Brønsted Acids in Cyclization Reactions
A compelling example of catalyst-controlled chemodivergence is the reaction of indole-2-carboxamides.[3] By simply switching the type of acidic catalyst, two different fused-ring systems can be selectively synthesized.
-
Zinc Iodide (ZnI₂ - Lewis Acid): Promotes an intramolecular N-H/C-H coupling, leading to the formation of indolo[1,2-a]quinoxalin-6-ones.
-
Triflic Acid (TfOH - Brønsted Acid): Favors a dearomative cyclization via C-2 arylation, yielding 2,3'-spirobi[indolin]-2'-ones.[3]
The mechanistic rationale lies in the different modes of activation. The Lewis acidic ZnI₂ likely coordinates to the amide carbonyl, facilitating a pathway that brings the N-H and a C-H bond on the appended aryl ring in proximity for coupling. In contrast, the strong Brønsted acid TfOH protonates the indole at C-3, generating an indoleninium ion which then undergoes an intramolecular Friedel-Crafts-type reaction at the C-2 position.
Comparative Data: Catalyst-Controlled Synthesis of Fused Indoles [3]
| Entry | Catalyst (mol%) | Oxidant/Additive | Product | Yield (%) |
| 1 | ZnI₂ (20) | Ag₂CO₃ (2.0 equiv) | Indolo[1,2-a]quinoxalin-6-one | 86 |
| 2 | TfOH (2.0 equiv) | - | 2,3'-Spirobi[indolin]-2'-one | 92 |
Experimental Protocol: Synthesis of Indolo[1,2-a]quinoxalin-6-one [3]
-
To a sealed tube, add indole-2-carboxamide (0.2 mmol), ZnI₂ (0.04 mmol), and Ag₂CO₃ (0.4 mmol).
-
Add 1,2-dichloroethane (2.0 mL).
-
Heat the mixture at 120 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Experimental Protocol: Synthesis of 2,3'-Spirobi[indolin]-2'-one [3]
-
To a solution of indole-2-carboxamide (0.2 mmol) in 1,2-dichloroethane (2.0 mL) at room temperature, add triflic acid (0.4 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Directing Groups: A Molecular GPS for Site-Selectivity
For the inherently less reactive C-H bonds on the benzene portion of the indole, the use of a directing group (DG) is a powerful strategy.[1][4] A directing group, typically installed at the N-1 position, can chelate to a transition metal catalyst, bringing it into close proximity to a specific C-H bond and overriding the intrinsic reactivity of the indole.
Divergent C-6 vs. C-7 Arylation
A seminal example of this strategy is the divergent arylation of the indole C-6 and C-7 positions by employing the same directing group but different catalytic systems.[5] The N-P(O)tBu₂ group can direct either palladium or copper catalysts to adjacent C-H bonds.
-
Palladium Catalysis: Leads to selective arylation at the C-7 position.
-
Copper Catalysis: Switches the selectivity to the C-6 position.
This remarkable divergence is attributed to different operative mechanisms. The palladium-catalyzed C-7 arylation likely proceeds through a concerted metalation-deprotonation pathway, a common mechanism in Pd-catalyzed C-H activation.[6] The copper-catalyzed C-6 functionalization is proposed to occur via a Heck-type four-membered-ring transition state.
Comparative Data: Directing Group-Mediated C-H Arylation [5]
| Entry | Catalyst | Ligand | Base | Product | Yield (%) |
| 1 | Pd(OAc)₂ | - | K₂CO₃ | C-7 Arylated Indole | 85 |
| 2 | Cu(OAc)₂ | - | K₂CO₃ | C-6 Arylated Indole | 78 |
Experimental Protocol: Palladium-Catalyzed C-7 Arylation of Indole [5]
-
To an oven-dried Schlenk tube, add N-P(O)tBu₂-indole (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (0.4 mmol).
-
Evacuate and backfill the tube with argon (3 times).
-
Add anhydrous toluene (2.0 mL).
-
Heat the mixture at 120 °C for 24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter.
-
Concentrate the filtrate and purify by column chromatography.
Reaction Conditions: The Subtle Modulators
Chemoselectivity can also be finely tuned by modifying reaction conditions such as the solvent, temperature, or the use of specific additives.[7][8] These factors can influence the stability of intermediates, the solubility of reagents, and the activation barriers of competing reaction pathways.
Solvent-Controlled Regioselective Arylation at C-2 vs. C-3
A notable illustration is the solvent-controlled regioselective arylation of indoles bearing a P(O)tBu₂ auxiliary group.[9] By switching the solvent, the arylation can be directed to either the C-2 or C-3 position.
-
Toluene: Favors arylation at the C-2 position.
-
Hexafluoroisopropanol (HFIP): Promotes arylation at the C-3 position.
The mechanistic rationale for this solvent-dependent selectivity is likely tied to the different polarities and coordinating abilities of the solvents, which can influence the equilibrium between different reactive intermediates in the catalytic cycle.
Comparative Data: Solvent-Controlled C-H Arylation [9]
| Entry | Solvent | Product | C-2:C-3 Ratio | Yield (%) |
| 1 | Toluene | C-2 Arylated Indole | >20:1 | 85 |
| 2 | HFIP | C-3 Arylated Indole | 1:15 | 76 |
Experimental Protocol: General Procedure for Solvent-Controlled Arylation [9]
-
In a glovebox, a vial is charged with the N-P(O)tBu₂-indole (0.1 mmol), arylating agent (0.2 mmol), catalyst, and ligand.
-
The chosen solvent (1.0 mL) is added.
-
The vial is sealed and heated at the specified temperature for the designated time.
-
After cooling, the reaction mixture is worked up and purified by chromatography.
Chemodivergent Synthesis: A Paradigm of Selectivity Control
The concept of chemodivergent synthesis represents the pinnacle of chemoselectivity modulation, where a common substrate is transformed into structurally distinct products by slight modifications of the reaction parameters.[10][11][12]
Mn(III)-Mediated vs. Electrochemical CDC Reactions
A powerful demonstration of this principle is the intramolecular radical cross-dehydrogenative coupling (CDC) of dimalonate-substituted 2-phenylindoles.[10]
-
Mn(OAc)₃·2H₂O: This chemical oxidant promotes a C-H/C-H dehydrogenative coupling to afford indeno[1,2-b]indoles.
-
Electrochemistry: Using an electric current as a "traceless" oxidant under metal-free conditions leads to a C-H/N-H dehydrogenative coupling, yielding isoindolo[2,1-a]indoles.
This divergence arises from the different ways the radical intermediates are generated and subsequently react under the two distinct sets of conditions.
Logical Relationship of Chemodivergent Synthesis
Caption: Chemodivergent synthesis from a common indole precursor.
Conclusion and Future Outlook
The selective functionalization of indoles is a dynamic and evolving field. As this guide has demonstrated, a deep understanding of the interplay between catalysts, directing groups, and reaction conditions is paramount for achieving the desired chemoselectivity. The move towards more sustainable and atom-economical methods, such as C-H activation and electrochemical synthesis, will undoubtedly continue to provide novel solutions to long-standing synthetic challenges.[1][13] By embracing a mechanistically driven approach, researchers can unlock the full potential of the indole scaffold, paving the way for the discovery of new medicines and materials.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 6-chloro-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 6-chloro-1H-indole-4-carboxylate, a halogenated organic compound. By adhering to these procedures, you will ensure compliance with regulatory standards, protect yourself and your colleagues, and minimize the environmental impact of your research.
Disclaimer: This guide is based on established principles for the disposal of chlorinated organic compounds and related indole derivatives. However, it is imperative to always consult the specific Safety Data Sheet (SDS) for this compound before handling and disposal. The SDS will provide the most accurate and up-to-date information on the hazards and required safety precautions for this specific chemical.
I. Hazard Identification and Risk Assessment
This compound is a chlorinated heterocyclic compound. While a specific SDS is not available, related compounds such as other chlorinated indoles and halogenated organics are known to present several hazards.[1][2][3] It is prudent to handle this compound with the assumption that it may be:
-
Toxic or Harmful: If swallowed, inhaled, or absorbed through the skin.[3]
-
An Irritant: Causing skin, eye, and respiratory irritation.[4][5]
-
Environmentally Hazardous: Potentially toxic to aquatic life.[3]
Due to the presence of chlorine, this compound is classified as a halogenated organic compound .[2][6][7] The disposal of such compounds is strictly regulated due to the potential for the formation of persistent and toxic byproducts if not managed correctly.[7]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification (Assumed) | GHS Precautionary Statements (Examples) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P270: Do not eat, drink or smoke when using this product.[8] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[8] | Nitrile or neoprene gloves, lab coat, chemical safety goggles, and a face shield if there is a splash hazard. Work in a certified chemical fume hood. |
| Skin Corrosion/Irritation | P302 + P352: IF ON SKIN: Wash with plenty of water.[8] | Chemical-resistant gloves and a lab coat are mandatory. |
| Serious Eye Damage/Irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Chemical safety goggles are essential. A face shield provides additional protection. |
| Aquatic Hazard | P273: Avoid release to the environment.[3] | All waste must be collected and disposed of as hazardous waste. |
II. Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation and containment of chemical waste at the point of generation are critical to prevent accidental mixing of incompatible substances and to ensure safe transport and disposal.[9][10]
Experimental Protocol: Waste Collection
-
Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in your laboratory at or near the point of waste generation.[10][11][12] This area must be under the direct control of laboratory personnel.
-
Select a Compatible Waste Container:
-
Use a container made of a material chemically resistant to chlorinated organic compounds and any solvents used in the waste mixture. High-density polyethylene (HDPE) or polypropylene (PP) are generally suitable.[13][14][15][16][17] Avoid metal containers for potentially acidic waste.[12]
-
The container must have a secure, leak-proof screw-top cap.[12][18]
-
Ensure the container is in good condition, free from cracks or residues on the exterior.[10]
-
-
Label the Waste Container:
-
Before adding any waste, affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound".
-
List all other components of the waste mixture, including solvents, with their approximate percentages.
-
Mark the appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
-
Waste Accumulation:
-
Collect all waste streams containing this compound, including unreacted compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper).
-
Segregate solid and liquid waste into separate, appropriately labeled containers.
-
Crucially, keep the waste container closed at all times except when adding waste. [10][12] This prevents the release of vapors and reduces the risk of spills.
-
-
Storage in the SAA:
III. Disposal Procedures: The Path to Final Disposition
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[21][22] As a halogenated organic compound, it is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10][23][24]
Decision Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Disposal Protocol:
-
Contact Environmental Health and Safety (EHS): Once your waste container is full, or before the accumulation time limits set by your institution are reached, contact your institution's EHS office to arrange for a hazardous waste pickup.[22]
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[25]
-
Recommended Disposal Technology: The preferred disposal method for halogenated organic compounds is high-temperature incineration.[2][8][26][27] Regulations often require that waste containing more than 1% halogenated organic substances be incinerated at temperatures of at least 1100 °C to ensure complete destruction and to prevent the formation of toxic byproducts like dioxins and furans.[6][7] The incineration facility must be equipped with flue gas scrubbing technology to neutralize acidic gases (like HCl) formed during combustion.[8][26]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[28] Avoid creating dust. For a liquid spill, contain it with an absorbent material (e.g., vermiculite or a commercial spill kit).
-
Neutralization (if applicable): While not a primary disposal method, neutralization may be part of a spill cleanup protocol for acidic or basic solutions.[29][30][31][32] However, for this compound, physical absorption is the primary cleanup method.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, in accordance with your institution's policies.
By following these procedures with diligence and care, you contribute to a culture of safety and responsibility in your laboratory.
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A Comprehensive Guide to the Safe Handling of Methyl 6-chloro-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Assessment
While specific toxicity data for Methyl 6-chloro-1H-indole-4-carboxylate is limited, it is prudent to treat this compound as potentially hazardous. Structurally related indole derivatives and chlorinated organic compounds can be harmful if swallowed, toxic upon skin contact, and may cause serious skin and eye irritation.[1][2] Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is paramount.
Core Principles for Safe Handling:
-
Engineering Controls: Always handle this compound within a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[3]
-
Personal Vigilance: Avoid all direct contact with the skin and eyes.[2] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[4]
-
Contamination Avoidance: Immediately remove and launder any contaminated clothing before reuse.[2] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a risk of splashing.[1][2] | Protects eyes and face from splashes of the chemical or solvents.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected before each use. For tasks with a higher risk of exposure, consider double gloving.[2][3] | Prevents direct skin contact. Nitrile gloves generally offer good resistance to a range of organic chemicals.[6] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to cover all exposed skin.[1] | Prevents accidental skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient, during spill cleanup, or when handling large quantities of the powder.[2] | Protects against inhalation of fine dust particles or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
Preparation and Weighing
-
Location: Conduct all manipulations, including weighing, inside a chemical fume hood.[3]
-
Dispensing: Use a spatula or other appropriate tool to handle the solid. Avoid creating dust. If the compound is a fine powder, take extra precautions to prevent it from becoming airborne.
-
Spill Prevention: Use a weighing boat or paper to contain the solid during transfer.
Handling During Experimental Procedures
-
Containment: Keep all containers with the compound tightly closed when not in use.[4][7]
-
Incompatible Materials: Be aware of any incompatible materials that could lead to a hazardous reaction. Store away from strong oxidizing agents.[8]
-
Heating: If heating is required, use a controlled heating source like a heating mantle or water bath. Avoid open flames.[3]
Storage
-
Container: Store in a tightly closed, properly labeled container.[7]
-
Location: Keep in a cool, dry, and well-ventilated area away from heat and sources of ignition.[2][4] The storage area should be secure and accessible only to authorized personnel.[4][7]
Disposal Plan: Managing Hazardous Waste
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.
-
Solid Waste: Collect the compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous solid waste.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Halogenated organic waste should be segregated in its own container.[3]
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[2] Never dispose of this chemical down the drain.[3]
Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- BenchChem. Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
- BenchChem. Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
- Fisher Scientific. (2024-03-30). SAFETY DATA SHEET.
- Fisher Scientific. (2009-09-26). SAFETY DATA SHEET.
- ChemicalBook. (2025-07-19). 6-Chloro-1-methyl-1H-indole - Safety Data Sheet.
- HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Sigma-Aldrich. (2025-10-16). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- NIH. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
- AK Scientific, Inc. Methyl oxindole-6-carboxylate - Safety Data Sheet.
- Harvey Mudd College Department of Chemistry. (2015-10-29). Safe Laboratory Practices in Chemistry.
- Chemistry LibreTexts. (2020-06-29). Safety.
- Emergency and Safety Services. Glove Selection Page 1 of 20.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. chemicalbook.com [chemicalbook.com]
- 5. hmc.edu [hmc.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. dess.uccs.edu [dess.uccs.edu]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
